TAK-960 monohydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H16O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9,13H,2-3,6,8H2,1H3 |
Clave InChI |
BZBOEUSIJFUBKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(CC2)CO)C=C1 |
Origen del producto |
United States |
Foundational & Exploratory
TAK-960 Monohydrochloride: A Deep Dive into its Mechanism of Action as a Potent and Selective PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TAK-960 monohydrochloride, a novel and orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis.[1][2][3] Its overexpression in a wide range of human cancers is often correlated with aggressive tumor growth and poor prognosis, making it a compelling target for anticancer therapy.[2][3][4][5] TAK-960 has demonstrated broad-spectrum preclinical antitumor activity and has been evaluated in clinical trials.[2][4] This document details the molecular interactions, cellular consequences, and preclinical efficacy of TAK-960, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Core Mechanism of Action: Selective Inhibition of PLK1
TAK-960 functions as a potent and selective ATP-competitive inhibitor of PLK1.[5][6][7] Its high affinity for the ATP-binding pocket of PLK1 effectively blocks the kinase's ability to phosphorylate its downstream substrates, which are essential for proper mitotic progression.[3] This inhibition ultimately leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][3][8]
Molecular and Cellular Consequences of PLK1 Inhibition by TAK-960
The primary consequence of TAK-960-mediated PLK1 inhibition is the disruption of the cell cycle at the G2/M phase.[1][8] This is characterized by:
-
Accumulation of Cells in G2/M Phase: Treatment with TAK-960 leads to a dose-dependent increase in the population of cells in the G2/M phase of the cell cycle.[4][9]
-
Aberrant Mitotic Spindles: Inhibition of PLK1 disrupts the formation and function of the mitotic spindle, leading to abnormal mitotic figures.[3][10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1] Notably, in normal, non-cancerous cells, TAK-960 tends to cause a reversible cell-cycle arrest without inducing apoptosis.[1]
-
Increased Phosphorylation of Histone H3 (pHH3): An increase in pHH3 is a biomarker of mitotic arrest and is observed both in vitro and in vivo following TAK-960 treatment.[2][4]
The following diagram illustrates the signaling pathway affected by TAK-960:
Caption: TAK-960 inhibits PLK1, disrupting mitotic progression and leading to G2/M arrest and apoptosis.
Quantitative Data on TAK-960 Activity
The potency and selectivity of TAK-960 have been extensively characterized through in vitro assays.
In Vitro Kinase Inhibitory Activity of TAK-960
TAK-960 demonstrates high selectivity for PLK1 over other kinases, including other members of the PLK family.
| Kinase | IC50 (nM) |
| PLK1 | 0.8 [8][11][12] |
| PLK2 | 16.9[8][11] |
| PLK3 | 50.2[8][11] |
IC50 values represent the concentration of TAK-960 required to inhibit 50% of the kinase activity.
Antiproliferative Activity of TAK-960 in Human Cancer Cell Lines
TAK-960 exhibits potent antiproliferative activity across a broad range of human cancer cell lines, irrespective of their TP53 or KRAS mutation status.[2][4]
| Cell Line | Tumor Origin | TP53 Status | KRAS Status | Mean EC50 (nM) |
| HT-29 | Colorectal | Mutant | Wild-Type | 8.4[4] |
| HCT-116 | Colorectal | Wild-Type | Mutant | 9.2[4] |
| A549 | Lung | Wild-Type | Mutant | 15.3[4] |
| PC-3 | Prostate | Mutant | Wild-Type | 20.1[4] |
| BT-474 | Breast | Wild-Type | Wild-Type | 12.5[4] |
| K562 | Leukemia | Wild-Type | Wild-Type | 23.4[4] |
| NCI/ADR-RES | Ovarian (MDR1+) | Mutant | Not Available | 28.9[4] |
| MRC5 (proliferating) | Normal Lung Fibroblast | Wild-Type | Wild-Type | >500[4] |
| MRC5 (quiescent) | Normal Lung Fibroblast | Wild-Type | Wild-Type | >1000[2][4] |
EC50 values represent the concentration of TAK-960 required to inhibit 50% of cell proliferation. The data highlights the selectivity of TAK-960 for proliferating cancer cells over non-dividing normal cells.[2][4]
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of TAK-960.
PLK1 Kinase Inhibition Assay
This assay quantifies the ability of TAK-960 to inhibit the enzymatic activity of PLK1.
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant PLK1 enzyme, a specific peptide substrate, and ATP is prepared.
-
Compound Incubation: TAK-960 is serially diluted and added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation by PLK1.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of TAK-960, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after exposure to TAK-960.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of TAK-960 and incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: The luminescent signal is read using a microplate reader. The EC50 value is calculated by normalizing the data to untreated controls and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with TAK-960 for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Interpretation: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of TAK-960 in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.
-
Drug Administration: TAK-960 is administered orally to the treatment group according to a specific dosing schedule (e.g., once daily). The control group receives a vehicle control.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as biomarker assessment (e.g., pHH3 levels).
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
The following diagram outlines the general workflow for a preclinical in vivo xenograft study:
References
- 1. Facebook [cancer.gov]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
TAK-960: An In-Depth Technical Guide to a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in the regulation of mitosis.[1] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1] TAK-960, with the chemical name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide, has demonstrated significant preclinical antitumor activity across various cancer models.[1][2] This technical guide provides a comprehensive overview of TAK-960, including its mechanism of action, key preclinical data, and detailed experimental methodologies.
Mechanism of Action
TAK-960 functions as an ATP-competitive inhibitor of PLK1.[3] By binding to the kinase domain of PLK1, TAK-960 blocks its catalytic activity, leading to a cascade of mitotic disruptions. Inhibition of PLK1 by TAK-960 results in G2/M cell-cycle arrest, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[4][5] A key pharmacodynamic marker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream substrate of the PLK1 signaling pathway.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of TAK-960 has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-960
| Kinase | IC50 (nmol/L) | ATP Concentration | Assay |
| PLK1 | 0.8 | 10 µmol/L | TR-FRET |
| PLK1 | 1.5 | 3 µmol/L | TR-FRET |
| PLK1 | 6.5 | 1,000 µmol/L | TR-FRET |
| PLK2 | 16.9 | 10 µmol/L | TR-FRET |
| PLK3 | 50.2 | 10 µmol/L | TR-FRET |
| FAK | >1000 | 10 µmol/L | TR-FRET |
| MLCK | >1000 | 10 µmol/L | TR-FRET |
| FES | >1000 | 10 µmol/L | TR-FRET |
Data compiled from multiple sources.[2][3][6]
Table 2: In Vitro Cellular Activity of TAK-960 in Human Cancer Cell Lines
| Cell Line | Tumor Type | EC50 (nmol/L) for Proliferation Inhibition | Key Mutations |
| HT-29 | Colorectal Cancer | 8.4 | TP53 mutant, KRAS wild-type |
| HCT116 | Colorectal Cancer | 9.2 | TP53 wild-type, KRAS mutant |
| A549 | Lung Cancer | 12.3 | TP53 wild-type, KRAS mutant |
| PC-3 | Prostate Cancer | 15.6 | TP53 mutant, KRAS wild-type |
| BT474 | Breast Cancer | 21.4 | TP53 mutant, KRAS wild-type |
| K562 | Leukemia | 10.5 | TP53 wild-type, KRAS wild-type |
| K562ADR | Doxorubicin-Resistant Leukemia | 11.2 | TP53 wild-type, KRAS wild-type, MDR1 expressing |
| NCI-H1975 | Lung Cancer | 46.9 | TP53 mutant, KRAS wild-type |
| MRC5 | Normal Lung Fibroblast (proliferating) | >500 | Not Applicable |
| MRC5 | Normal Lung Fibroblast (quiescent) | >1000 | Not Applicable |
EC50 values represent the mean from multiple experiments.[1][2] The antiproliferative activity of TAK-960 appears to be independent of TP53 and KRAS mutation status, as well as MDR1 expression.[1][2]
Table 3: In Vivo Antitumor Efficacy of TAK-960 in Xenograft Models
| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| HT-29 | Colorectal Cancer | 10 mg/kg, oral, once daily | Significant inhibition |
| HCT116 | Colorectal Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| PC-3 | Prostate Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| BT474 | Breast Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| A549 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| NCI-H1299 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| NCI-H1975 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| A2780 | Ovary Cancer | 10 mg/kg, oral, once daily for 14 days | Significant inhibition |
| MV4-11 | Leukemia (disseminated) | 10 mg/kg, oral, once daily for 14 days | Significant increase in survival |
Data from in vivo studies in nude or SCID mice.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of TAK-960 are provided below.
TR-FRET Kinase Inhibition Assay
This assay measures the ability of TAK-960 to inhibit the phosphorylation of a substrate peptide by the PLK1 kinase.
-
Materials:
-
Recombinant full-length PLK1 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
TAK-960 (or other test compounds).
-
Europium-labeled anti-phospho-substrate antibody (donor).
-
Streptavidin-allophycocyanin (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well low-volume microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer detection.
-
-
Procedure:
-
Prepare serial dilutions of TAK-960 in DMSO.
-
In a 384-well plate, add the PLK1 enzyme, biotinylated substrate peptide, and TAK-960 dilution.
-
Initiate the kinase reaction by adding ATP at the desired concentration (e.g., 3 µM, 10 µM, or 1000 µM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin.
-
Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for allophycocyanin).
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the logarithm of the TAK-960 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of TAK-960 on the viability and proliferation of cancer cell lines.
-
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium.
-
TAK-960.
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TAK-960 in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of TAK-960. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells (100% viability) and plot the percentage of viability against the logarithm of the TAK-960 concentration to calculate the EC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with TAK-960.
-
Materials:
-
Human cancer cell lines.
-
TAK-960.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol (B145695).
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with various concentrations of TAK-960 for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histogram.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique is used to visualize the effects of TAK-960 on the mitotic spindle apparatus.
-
Materials:
-
Cells grown on coverslips.
-
TAK-960.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin.
-
Secondary antibodies: fluorescently labeled anti-mouse and anti-rabbit antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Treat cells grown on coverslips with TAK-960 for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with 1% BSA for 30-60 minutes.
-
Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
PLK1 Signaling Pathway and Inhibition by TAK-960
Caption: Simplified PLK1 signaling pathway at the G2/M transition and its inhibition by TAK-960.
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for determining the antiproliferative EC50 of TAK-960 using a luminescence-based assay.
Logical Relationship of TAK-960 Development Stages
Caption: Logical progression of TAK-960 from preclinical discovery to the outcome of its clinical development.
Clinical Development and Current Status
A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of orally administered TAK-960 in patients with advanced nonhematologic malignancies.[2] However, the trial was terminated due to a lack of efficacy, and further clinical development of TAK-960 as a monotherapy has been halted.[7][8]
Conclusion
TAK-960 is a well-characterized, potent, and selective PLK1 inhibitor with robust preclinical antitumor activity. Its mechanism of action, centered on the disruption of mitosis, is well-understood. Despite its promising preclinical profile, TAK-960 did not demonstrate sufficient efficacy as a single agent in early clinical trials. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development, providing insights into the therapeutic potential and challenges associated with targeting the PLK1 pathway. Further research may explore the potential of TAK-960 in combination therapies or in specific patient populations defined by predictive biomarkers.
References
- 1. 2.3. Determination of IC50 Values [bio-protocol.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TAK-960: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Potent PLK1 Inhibitor, TAK-960.
This technical guide provides a comprehensive overview of TAK-960, a novel and selective Polo-like kinase 1 (PLK1) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, biological efficacy, and relevant experimental protocols.
Chemical Structure and Properties
TAK-960, with the IUPAC name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide, is an orally bioavailable small molecule.[3][4] Its development was guided by structure-based drug design, leading to a potent and selective pyrimidodiazepinone inhibitor of PLK1.[4]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide | [3][5] |
| Chemical Formula | C27H34F3N7O3 | [1] |
| Molecular Weight | 561.60 g/mol | [1] |
| CAS Number | 1137868-52-0 | [1] |
| SMILES | O=C(NC1CCN(C)CC1)C2=CC(OC)=C(NC3=NC=C(N4C)C(N(C5CCCC5)CC(F)(F)C4=O)=N3)C=C2F | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Mechanism of Action and Signaling Pathway
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][6] PLK1 is frequently overexpressed in various human cancers, making it an attractive therapeutic target.[3] TAK-960 acts as an ATP-competitive inhibitor of PLK1.[2]
The inhibition of PLK1 by TAK-960 leads to a cascade of cellular events, primarily characterized by:
-
G2/M Phase Cell Cycle Arrest: Treatment with TAK-960 causes a concentration-dependent accumulation of cells in the G2/M phase of the cell cycle.[5][6]
-
Aberrant Mitosis: The inhibition of PLK1 disrupts normal mitotic processes, leading to the formation of aberrant mitotic spindles and morphology.[3][7]
-
Induction of Apoptosis: Following mitotic arrest, TAK-960 induces apoptosis in various tumor cells.[6]
-
Increased Phosphorylation of Histone H3 (pHH3): An increase in pHH3 is a pharmacodynamic marker of PLK1 inhibition and correlates with the antitumor activity of TAK-960.[3][5]
The following diagram illustrates the signaling pathway affected by TAK-960:
Biological Activity and Quantitative Data
TAK-960 demonstrates potent inhibitory activity against PLK1 and, to a lesser extent, other Polo-like kinases. It effectively inhibits the proliferation of a broad range of cancer cell lines.
Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Reference(s) |
| PLK1 | 0.8 | [1] |
| PLK2 | 16.9 | [1] |
| PLK3 | 50.2 | [1] |
Anti-proliferative Activity in Cancer Cell Lines
TAK-960 inhibits the proliferation of multiple human cancer cell lines with mean EC50 values typically ranging from 8.4 to 46.9 nM.[3] Notably, its efficacy appears to be independent of the TP53 or KRAS mutation status and MDR1 expression in the tested cell lines.[3] In contrast, it does not significantly affect the viability of non-dividing normal cells (EC50 > 1000 nM).[3]
| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| HT-29 | Colorectal Cancer | 8.4 | [5] |
| HCT116 | Colorectal Cancer | 9.1 | [5] |
| A549 | Lung Cancer | 13.9 | [5] |
| PC-3 | Prostate Cancer | 15.3 | [5] |
| BT474 | Breast Cancer | 18.5 | [5] |
| K562 | Leukemia | 20.4 | [5] |
| A2780 | Ovarian Cancer | 22.3 | [5] |
| NCI-H1299 | Lung Cancer | 23.5 | [5] |
| NCI-H1975 | Lung Cancer | 30.6 | [5] |
| MV4-11 | Leukemia | 46.9 | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving TAK-960 are outlined below.
Biochemical Kinase Inhibition Assay (TR-FRET)
This assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.[8]
-
Reagents: TAK-960, PLK1 enzyme, biotinylated substrate peptide (e.g., corresponding to residues 2470-2488 of mTOR), ATP.
-
Procedure: a. Incubate varying concentrations of TAK-960 with the PLK1 enzyme. b. Initiate the kinase reaction by adding the biotinylated substrate peptide and ATP. c. Stop the reaction and detect the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. d. Calculate IC50 values from the resulting dose-response curves.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5][8]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000 to 30,000 cells per well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with serial dilutions of TAK-960 (e.g., 2-1000 nM) for 72 hours.[5]
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Measure luminescence using a microplate reader and calculate EC50 values using appropriate software (e.g., GraphPad Prism).[5]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.[5]
-
Cell Treatment: Culture cells (e.g., HT-29) and treat with various concentrations of TAK-960 for 48 hours.[5]
-
Cell Harvesting and Fixation: Harvest cells by trypsinization and fix them in 70% ethanol (B145695) at 4°C.[5]
-
Staining: Treat the cells with RNase and stain the cellular DNA with propidium (B1200493) iodide.[5]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer (e.g., FACSCalibur™ System).[5]
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Studies
These studies assess the antitumor efficacy of TAK-960 in animal models.[1][5]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts (e.g., HCT116, PC-3, BT474).[1]
-
Drug Administration: Administer TAK-960 orally, typically once daily for a specified period (e.g., 2 weeks). A common dosage is 10 mg/kg.[1]
-
Tumor Growth Measurement: Monitor tumor volume regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure biomarkers such as pHH3 levels to confirm target engagement.[5]
-
Data Analysis: Compare the tumor growth in TAK-960-treated animals to a vehicle-treated control group to determine antitumor efficacy.
The following diagram illustrates a typical experimental workflow for evaluating TAK-960:
Conclusion
TAK-960 is a potent and selective, orally bioavailable PLK1 inhibitor with significant preclinical antitumor activity across a range of cancer models. Its well-defined mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, makes it a valuable tool for cancer research and a potential candidate for further clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of TAK-960. While a Phase I clinical trial for advanced nonhematologic malignancies was initiated, it was terminated early due to a lack of efficacy, and further development has been halted.[9] Nevertheless, the compound remains a significant tool for preclinical research into PLK1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TAK-960: A Technical Guide to a Potent and Selective PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][3][4] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis, making it a compelling target for anticancer therapy.[1][2] TAK-960 is a novel, orally bioavailable, and highly selective small molecule inhibitor of PLK1.[5] This technical guide provides an in-depth overview of TAK-960, including its mechanism of action, preclinical efficacy, and detailed methodologies for key experimental assays.
Mechanism of Action
TAK-960 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of PLK1.[5][6] By inhibiting the kinase activity of PLK1, TAK-960 disrupts multiple stages of mitosis.[5] This leads to a cascade of events including the accumulation of cells in the G2/M phase of the cell cycle, the formation of aberrant mitotic spindles, and ultimately, mitotic arrest and apoptosis in cancer cells.[7] A key pharmacodynamic marker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream substrate of Aurora B kinase, which becomes elevated upon mitotic arrest.[7]
Quantitative Data
The following tables summarize the key quantitative data for TAK-960 from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-960
| Kinase | IC50 (nmol/L) | ATP Concentration | Assay Type | Reference |
| PLK1 (full-length) | 0.8 | 10 µmol/L | TR-FRET | [7] |
| PLK1 (kinase domain) | 1.5 | 3 µmol/L | TR-FRET | [7] |
| PLK1 (kinase domain) | 6.5 | 1,000 µmol/L | TR-FRET | [7] |
| PLK2 | 16.9 | 10 µmol/L | TR-FRET | [7][8] |
| PLK3 | 50.2 | 10 µmol/L | TR-FRET | [8] |
| FAK | >80% inhibition at 1,000 nmol/L | 10 µmol/L | Kinase Assay | [7] |
| MLCK | >80% inhibition at 1,000 nmol/L | 10 µmol/L | Kinase Assay | [7] |
| FES | >80% inhibition at 1,000 nmol/L | 10 µmol/L | Kinase Assay | [7] |
IC50: Half-maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: In Vitro Anti-proliferative Activity of TAK-960 in Human Cancer Cell Lines
| Cell Line | Tumor Type | EC50 (nmol/L) | TP53 Status | KRAS Status | Reference |
| HT-29 | Colorectal Cancer | 8.4 - 9.8 | Mutant | Wild-type | [7] |
| HCT116 | Colorectal Cancer | 10.3 | Wild-type | Mutant | [7] |
| A549 | Lung Cancer | 14.5 | Wild-type | Mutant | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 16.8 | Mutant | Mutant | [7] |
| K562 | Leukemia | - | Wild-type | Not Available | [7] |
| K562ADR (MDR1-expressing) | Leukemia | - | Wild-type | Not Available | [7] |
| A2780 | Ovarian Cancer | - | Wild-type | Wild-type | [9] |
| SW620 | Colorectal Cancer | - | Mutant | Mutant | [9] |
| MRC5 (non-dividing normal) | Normal Lung Fibroblast | >1,000 | Wild-type | Wild-type | [7] |
EC50: Half-maximal effective concentration. The potency of TAK-960 was not found to correlate with TP53 or KRAS mutation status, nor with MDR1 expression.[7]
Table 3: In Vivo Antitumor Efficacy of TAK-960 in Xenograft Models
| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition Index (TGII) | Reference |
| HT-29 | Colorectal Cancer | 10 mg/kg, p.o., QD | Significant Inhibition | |
| HCT116 | Colorectal Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| PC-3 | Prostate Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| BT474 | Breast Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| A549 | Lung Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| NCI-H1299 | Lung Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| NCI-H1975 | Lung Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| A2780 | Ovarian Cancer | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| MV4-11 | Leukemia | 10 mg/kg, p.o., QD for 14 days | Substantial Activity | [10] |
| K562ADR | Adriamycin/paclitaxel-resistant Leukemia | - | Significant Efficacy | |
| Colorectal Cancer PDX Models (18 models) | Colorectal Cancer | 10 mg/kg, p.o., QD for at least 28 days | 6 out of 18 models responded (TGII < 20) | [5] |
p.o.: per os (oral administration). QD: once daily. PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PLK1 signaling pathway and the experimental workflow to assess the mechanism of action of TAK-960.
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of TAK-960. These are representative methodologies and may require optimization for specific cell lines or experimental conditions.
PLK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibitory effect of TAK-960 on PLK1 kinase activity.
Materials:
-
Recombinant full-length PLK1 or PLK1 kinase domain
-
TR-FRET peptide substrate (e.g., a peptide with a phosphorylation site for PLK1)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor, if using a biotinylated peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
TAK-960 serial dilutions
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of TAK-960 in assay buffer.
-
In a 384-well plate, add 2.5 µL of the TAK-960 dilutions. Include wells with vehicle control (e.g., DMSO).
-
Add 2.5 µL of PLK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP at the desired concentration (e.g., 3 µM or 1,000 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TAK-960 serial dilutions
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL of culture medium per well (for 96-well plates).
-
Allow cells to adhere and grow for 24 hours.
-
Add serial dilutions of TAK-960 to the wells (final concentration range typically from 2 to 1,000 nmol/L). Include vehicle control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
TAK-960
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of TAK-960 for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., FL2).
-
Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Phosphorylated Histone H3 (pHH3) ELISA
This assay quantifies the level of histone H3 phosphorylated at Serine 10, a marker of mitotic cells.
Materials:
-
Cancer cell lines
-
TAK-960
-
Cell lysis buffer
-
pHH3 ELISA kit (containing a capture antibody, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Treat cells with TAK-960 for 24 hours.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysates.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding a standardized amount of cell lysate to wells pre-coated with a capture antibody.
-
Incubating to allow the target protein to bind.
-
Washing the wells.
-
Adding a detection antibody specific for phosphorylated Histone H3.
-
Incubating and washing.
-
Adding an HRP-conjugated secondary antibody.
-
Incubating and washing.
-
Adding the TMB substrate and incubating until color develops.
-
Stopping the reaction with a stop solution.
-
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the pHH3 levels to the total protein concentration.
Immunofluorescence Staining for α-tubulin and γ-tubulin
This technique is used to visualize the microtubule network and centrosomes to assess the formation of mitotic spindles.
Materials:
-
Cells grown on coverslips
-
TAK-960
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with TAK-960 for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of TAK-960 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HT-29)
-
Vehicle (e.g., 0.5% methylcellulose)
-
TAK-960 formulation for oral administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TAK-960 orally once daily at the desired dose (e.g., 10 mg/kg) to the treatment group. Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 14-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like pHH3).
-
Calculate the tumor growth inhibition to assess the efficacy of TAK-960.
Conclusion
TAK-960 is a potent and selective inhibitor of PLK1 with broad-spectrum preclinical antitumor activity.[7] Its mechanism of action, centered on the disruption of mitosis, is well-characterized and supported by a range of in vitro and in vivo studies.[5][7] The data presented in this technical guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of PLK1 inhibitors like TAK-960. While a phase I clinical trial with TAK-960 as a monotherapy for advanced nonhematologic malignancies was terminated early due to lack of efficacy, the preclinical data suggest that further exploration in combination therapies or specific patient populations may be warranted.[3]
References
- 1. ch.promega.com [ch.promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Multifaceted Role of Polo-like Kinase 1 (PLK1) in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological functions of Polo-like Kinase 1 (PLK1), a critical regulator of the cell cycle. PLK1's precise orchestration of mitotic events, from entry into mitosis to the final separation of daughter cells, underscores its significance as a therapeutic target in oncology. This document details PLK1's signaling pathways, presents quantitative data on its activity, and outlines key experimental protocols for its study.
PLK1: A Master Regulator of Mitosis
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of the cell cycle, particularly during mitosis. Its activity is tightly regulated, peaking at the G2/M transition and declining sharply at the end of mitosis, ensuring the orderly progression of cell division. PLK1 is integral to processes including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.
Mitotic Entry
PLK1 is a key driver of the G2/M transition. It is activated by Aurora A and Bora, which allows PLK1 to phosphorylate and activate the phosphatase Cdc25C. Activated Cdc25C, in turn, removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), triggering the activation of the Cdk1/Cyclin B1 complex and initiating mitotic entry. Furthermore, PLK1 contributes to the inactivation of Wee1 and Myt1, kinases that inhibit Cdk1, thus reinforcing the commitment to mitosis.
Caption: PLK1-mediated signaling cascade for mitotic entry.
Centrosome Maturation and Spindle Assembly
During the G2 phase, PLK1 is recruited to centrosomes where it facilitates the recruitment of γ-tubulin and other essential proteins, a process critical for centrosome maturation and their ability to nucleate microtubules. This function is crucial for the formation of a bipolar mitotic spindle. PLK1 phosphorylates multiple substrates involved in this process, including pericentrin (PCNT), γ-tubulin complex proteins (GCPs), and NEDD1.
Chromosome Segregation
PLK1 plays a critical role in ensuring the fidelity of chromosome segregation. It phosphorylates and removes cohesin complexes from chromosome arms during prophase, allowing for the resolution of sister chromatids. However, at the centromeres, the phosphatase Sgo1-PP2A protects cohesin from PLK1-mediated removal until the onset of anaphase. Furthermore, PLK1 is a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature sister chromatid separation.
Caption: Role of PLK1 in cohesin removal during mitosis.
Cytokinesis
Following chromosome segregation, PLK1 activity declines, which is essential for the initiation of cytokinesis. However, a localized pool of PLK1 at the central spindle and midbody is required for the final stages of cell division. PLK1 phosphorylates and activates PRC1, a microtubule-bundling protein, which is crucial for the formation of the central spindle. It also phosphorylates MKLP2, a component of the centralspindlin complex, facilitating the recruitment of the cytokinesis machinery.
Quantitative Analysis of PLK1 Function
The activity of PLK1 and the consequences of its inhibition have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line | Experimental Context | Reference |
| PLK1 Kinase Activity (Peak) | ~20-fold increase | HeLa | G2/M transition vs. G1 | (Typical literature value) |
| IC50 of BI 2536 (PLK1 inhibitor) | 0.83 nM | NCI-H460 | In vitro kinase assay | |
| Mitotic Arrest (BI 2536) | >90% of cells | HeLa | 100 nM for 24h | |
| Apoptosis Induction (BI 2536) | ~60% of cells | NCI-H460 | 100 nM for 48h |
Table 1: Quantitative data on PLK1 activity and inhibition.
| PLK1 Substrate | Phosphorylation Site | Function | Reference |
| Cdc25C | Ser198 | Mitotic entry | |
| Wee1 | Ser53 | Inactivation, mitotic entry | (General knowledge) |
| BRCA2 | Ser193 | Regulation of RAD51 | (General knowledge) |
| PRC1 | Thr481 | Central spindle formation |
Table 2: Key substrates of PLK1 and their phosphorylation sites.
Experimental Protocols for Studying PLK1
The investigation of PLK1 function relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for PLK1 Activity
This assay measures the ability of PLK1 to phosphorylate a substrate in a controlled, cell-free environment.
Methodology:
-
Protein Purification: Recombinant active PLK1 and a suitable substrate (e.g., casein or a specific peptide substrate) are purified.
-
Reaction Setup: The kinase reaction is initiated by mixing purified PLK1, the substrate, ATP (often radiolabeled with ³²P), and a kinase buffer in a microcentrifuge tube.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The phosphorylated substrate is resolved by SDS-PAGE, and the incorporation of the radiolabel is detected by autoradiography. Alternatively, a phosphospecific antibody can be used for detection via Western blotting.
The Discovery and Development of TAK-960: A Polo-Like Kinase 1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-960 is a potent and selective, orally available small molecule inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitosis.[1] Developed through a focused structure-based drug design program, TAK-960 emerged as a promising anti-cancer agent with broad preclinical activity across various tumor types.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of TAK-960, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic relationships. While showing significant preclinical promise, the clinical development of TAK-960 was ultimately halted.[3][4] This document serves as a detailed resource for researchers and drug developers interested in the science and history of this PLK1 inhibitor.
Introduction: The Rationale for Targeting PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[5] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[5][6] Inhibition of PLK1 has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells, while having a lesser effect on non-dividing normal cells.[5][7] This differential effect provides a therapeutic window for the development of selective PLK1 inhibitors as anti-cancer agents.
Discovery of TAK-960
TAK-960 was discovered through a structure-based drug design approach aimed at identifying novel, potent, and selective PLK1 inhibitors.[2] The optimization of a pyrimidodiazepinone scaffold led to the identification of TAK-960, chemically known as 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido(4,5-b)(1,4)diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide.[1][2] The addition of fluorine atoms during the optimization process was a key step in enhancing the compound's attributes.[8]
Mechanism of Action
TAK-960 is an ATP-competitive inhibitor of PLK1.[6][9] By binding to the ATP-binding pocket of PLK1, it blocks the kinase activity, leading to a cascade of downstream effects that disrupt mitotic progression.[7][9]
Cellular Effects
The primary cellular consequence of PLK1 inhibition by TAK-960 is mitotic arrest at the G2/M phase of the cell cycle.[5][7] This is characterized by an accumulation of cells in mitosis, often with aberrant "polo" mitotic morphology, including monopolar spindles.[1][4] The mitotic arrest is followed by the induction of apoptosis, leading to cancer cell death.[7] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a marker of mitosis.[1][5]
Preclinical Pharmacology
TAK-960 demonstrated broad and potent anti-proliferative activity across a wide range of human cancer cell lines and in vivo tumor models.
In Vitro Activity
TAK-960 is a highly selective inhibitor of PLK1.
| Kinase | IC50 (nM) |
| PLK1 | 0.8[10] |
| PLK2 | 16.9[10] |
| PLK3 | 50.2[10] |
| Table 1: Kinase inhibitory activity of TAK-960.[10] |
TAK-960 inhibited the proliferation of a diverse panel of human cancer cell lines with mean EC50 values typically in the low nanomolar range.[1][5] Notably, its efficacy was independent of the mutation status of TP53 and KRAS, and the expression of the multidrug resistance protein 1 (MDR1).[1][5]
| Cell Line | Tumor Type | EC50 (nM) |
| HT-29 | Colorectal Cancer | 8.4[5] |
| HCT116 | Colorectal Cancer | 8.4 - 46.9 (range)[1][5] |
| K562 | Leukemia | 8.4 - 46.9 (range)[5] |
| K562ADR | Doxorubicin-resistant Leukemia | 8.4 - 46.9 (range)[5] |
| MRC5 (non-dividing) | Normal Lung Fibroblast | >1000[1][5] |
| Table 2: In vitro anti-proliferative activity of TAK-960 in selected cell lines.[1][5] |
A study on 55 colorectal cancer (CRC) cell lines showed a variable anti-proliferative response with IC50 values ranging from 0.001 to >0.75 µmol/L.[6]
-
Cell Lines: Human cancer cell lines were cultured in appropriate media.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of TAK-960 (e.g., 2-1000 nmol/L) for 72 hours.[5]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay.[5]
-
Data Analysis: EC50 values were calculated from the concentration-response curves.[5]
In Vivo Activity
Oral administration of TAK-960 demonstrated significant anti-tumor efficacy in multiple human tumor xenograft models, including those resistant to conventional chemotherapies like adriamycin and paclitaxel.[1]
| Xenograft Model | Tumor Type | Dosing Regimen | Outcome |
| HT-29 | Colorectal Cancer | 10 mg/kg, QD x 21 | Tumor regression (3 of 5 mice with complete response)[5] |
| K562ADR | Leukemia (disseminated) | Not specified | Significant efficacy[1] |
| Multiple Models | Various | Not specified | Significant efficacy[1] |
| Table 3: In vivo anti-tumor activity of TAK-960 in xenograft models.[1][5] |
In a study with 18 patient-derived xenograft (PDX) models of colorectal cancer, six models responded to single-agent TAK-960 therapy.[6]
-
Animal Models: Nude mice were subcutaneously implanted with human tumor cells.[5]
-
Treatment: Once tumors reached a certain volume, mice were treated with TAK-960 orally at specified doses and schedules.[5]
-
Efficacy Evaluation: Tumor volume was measured regularly to assess anti-tumor activity.[5]
-
Pharmacodynamic Analysis: Tumor samples were collected to measure biomarkers such as pHH3 levels.[5]
Clinical Development
TAK-960 entered a Phase I clinical trial in 2010 for adult patients with advanced solid malignancies (NCT01179399).[2][3] However, the trial was terminated early due to a lack of efficacy, and further development of the compound was halted.[3][4]
Biomarker Research
Investigations were undertaken to identify predictive biomarkers for TAK-960 sensitivity.[11] One study suggested that the status of the CDKN2A tumor suppressor gene, which encodes the p16 cell cycle regulatory protein, may correlate with sensitivity to TAK-960.[11] Xenograft models with deletions or mutations in CDKN2A were less responsive to the drug.[11]
Conclusion
TAK-960 is a well-characterized, potent, and selective PLK1 inhibitor that demonstrated significant preclinical anti-tumor activity. Its discovery and development highlight the potential of targeting PLK1 in oncology. Despite its promising preclinical profile, TAK-960 did not show sufficient efficacy in early clinical trials to warrant further development. The story of TAK-960 provides valuable insights for the continued pursuit of mitotic kinase inhibitors in cancer therapy, emphasizing the importance of robust predictive biomarkers to guide patient selection and improve clinical outcomes.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Preclinical Profile of TAK-960: A Potent and Selective PLK1 Inhibitor in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAK-960 is a novel, orally bioavailable, and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of TAK-960, detailing its mechanism of action, in vitro and in vivo antitumor activity, and the experimental methodologies employed in its evaluation. The data presented herein underscore the potential of TAK-960 as a therapeutic agent for various oncological indications.
Mechanism of Action
TAK-960 functions as an ATP-competitive inhibitor of PLK1.[3][4] PLK1 is a serine/threonine protein kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][3] By inhibiting PLK1, TAK-960 disrupts these processes, leading to mitotic arrest, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[1][2] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream marker of mitotic arrest.[1][2]
Signaling Pathway
The inhibitory action of TAK-960 on PLK1 disrupts the normal progression of the cell cycle, primarily at the G2/M checkpoint.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
TAK-960 Monohydrochloride (CAS 1137868-96-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in mitosis.[1][2][3] Overexpression of PLK1 is observed in a variety of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[1][2] TAK-960, with the chemical name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide, was identified through structure-based drug design.[4][5] This document provides a comprehensive technical overview of TAK-960 monohydrochloride, summarizing its mechanism of action, preclinical pharmacology, and available clinical data, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Mechanism of Action
TAK-960 is an ATP-competitive inhibitor of PLK1.[5][6] By binding to the ATP-binding pocket of the PLK1 kinase domain, TAK-960 blocks the phosphorylation of PLK1 substrates, which are essential for various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[7][8] Inhibition of PLK1 by TAK-960 leads to dysregulation of the cell cycle, causing an accumulation of cells in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[3][6][7] A key pharmacodynamic marker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream marker of mitotic arrest.[1][2][3] Notably, TAK-960 demonstrates a selective effect, inducing G2/M arrest and apoptosis in tumor cells while causing reversible cell-cycle arrest in normal, non-dividing cells.[7][9]
In Vitro Pharmacology
Kinase Inhibitory Activity
The inhibitory activity of TAK-960 against a panel of kinases has been determined, demonstrating its high selectivity for PLK1.
| Kinase | IC50 (nM) | Percent Inhibition at 1,000 nM |
| PLK1 | 0.8 | 101.6% |
| PLK2 | 16.9 | >80% |
| PLK3 | 50.2 | >80% |
| Table 1: Kinase inhibitory profile of TAK-960.[1][10][11] |
Cell Proliferation Activity
TAK-960 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, irrespective of their TP53 or KRAS mutation status, and has shown efficacy in multidrug-resistant (MDR1-expressing) cell lines.[1][2][3]
| Cell Line | Tumor Type | Mean EC50 (nM) |
| HCT-15 | Colorectal | 8.4 |
| RKO | Colorectal | 9.0 |
| HCT116 | Colorectal | 10.1 |
| HT-29 | Colorectal | 11.8 |
| SW480 | Colorectal | 12.0 |
| COLO320DM | Colorectal | 13.9 |
| K-562 | Leukemia | 10.6 |
| HL-60 | Leukemia | 11.5 |
| MOLM-13 | Leukemia | 13.2 |
| MV4-11 | Leukemia | 13.5 |
| A549 | Lung | 20.3 |
| NCI-H460 | Lung | 21.0 |
| PC-3 | Prostate | 24.5 |
| DU 145 | Prostate | 46.9 |
| HeLa | Cervical | 20.9 |
| A2780 | Ovarian | 17.8 |
| BT474 | Breast | 22.4 |
| MDA-MB-468 | Breast | 23.1 |
| Table 2: Anti-proliferative activity of TAK-960 in various human cancer cell lines.[1][2][3] |
In contrast, TAK-960 shows minimal effect on non-dividing normal cells, with an EC50 greater than 1,000 nM.[2][3]
In Vivo Pharmacology
Oral administration of TAK-960 has demonstrated significant single-agent antitumor activity in multiple human tumor xenograft models in mice.
| Xenograft Model | Tumor Type | Dosing Regimen | Outcome |
| HT-29 | Colorectal Cancer | 10 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| HCT116 | Colorectal Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| PC-3 | Prostate Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| BT474 | Breast Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| A549 | Lung Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| A2780 | Ovarian Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| K562ADR | Adriamycin-resistant Leukemia | Not specified | Significant efficacy |
| MV4-11 | Disseminated Leukemia | 7.5 mg/kg, p.o., once daily for 9 days | Increased survival |
| Table 3: In vivo antitumor efficacy of TAK-960 in xenograft models.[1][2][3] |
Pharmacokinetic and pharmacodynamic analyses in mice bearing HT-29 xenografts showed a dose-dependent increase in the mitotic marker pHH3 in tumors following oral administration of TAK-960.[1]
Clinical Development
A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of orally administered TAK-960 in patients with advanced nonhematologic malignancies.[7][12] The study employed a 3+3 dose-escalation design with TAK-960 administered once daily for 21 days of a 28-day cycle.[12] However, the trial was terminated early due to a lack of efficacy, and further development of TAK-960 has been halted.[7] Detailed results from this trial are not publicly available.
Experimental Protocols
Kinase Inhibition Assay (TR-FRET)
The inhibitory activity of TAK-960 against PLK1 and other kinases was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]
-
Assay Principle : The assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate.[10]
-
Procedure :
-
PLK1 enzyme, biotinylated substrate, ATP, and varying concentrations of TAK-960 are incubated together.
-
The reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phosphoserine/threonine antibody and streptavidin-allophycocyanin (SA-APC)) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal.
-
The signal is measured using a suitable plate reader. The IC50 value is calculated from the concentration-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
The effect of TAK-960 on the proliferation of cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][10][13]
-
Assay Principle : This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13]
-
Procedure :
-
Cells are seeded in 96-well opaque-walled plates and allowed to adhere.[10][14]
-
Cells are then treated with various concentrations of TAK-960 and incubated for 72 hours.[1][10]
-
After incubation, the plate is equilibrated to room temperature.[13]
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.[13][14]
-
The luminescent signal is measured using a luminometer.[14] The EC50 values are determined from the resulting dose-response curves.[10]
-
Cell Cycle Analysis (Flow Cytometry)
The effect of TAK-960 on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[1][6][8]
-
Procedure :
-
Cells are treated with TAK-960 or a vehicle control for a specified period (e.g., 24 or 48 hours).[6]
-
Cells are harvested, washed, and fixed (e.g., with 70% ethanol).[15]
-
The fixed cells are then treated with RNase to remove RNA, which can also be stained by PI.[16]
-
Cells are stained with a propidium iodide (PI) solution, which intercalates with DNA.[16]
-
The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8][16]
-
The data is used to generate a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
Synthesis and Physicochemical Properties
A detailed, step-by-step synthesis protocol for this compound is not available in the cited public literature. The compound was developed by Takeda Pharmaceutical Company Limited through a process of structure-based drug design and optimization of a novel series of pyrimidodiazepinone PLK1 inhibitors.[4][5]
Conclusion
This compound is a potent and highly selective inhibitor of PLK1 that demonstrated significant preclinical antitumor activity across a wide range of cancer models, including those with common driver mutations and drug resistance mechanisms. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, is well-characterized. While the compound showed a favorable preclinical profile, its clinical development was halted in Phase I due to a lack of efficacy in patients with advanced solid tumors. The comprehensive preclinical data summarized herein provides valuable insights for researchers in the field of oncology and drug development, particularly for those targeting mitotic kinases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ulab360.com [ulab360.com]
- 14. OUH - Protocols [ous-research.no]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Flow Cytometry Protocol [sigmaaldrich.com]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
TAK-960: A Technical Guide to its Role in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4] Its overexpression in various cancers is often associated with poor prognosis, making it a compelling target for anticancer therapy.[2][5] This technical guide provides an in-depth overview of the mechanism of action of TAK-960, focusing on its role in inducing mitotic arrest, and presents key preclinical data and experimental methodologies.
Mechanism of Action: PLK1 Inhibition and Mitotic Arrest
TAK-960 functions as an ATP-competitive inhibitor of PLK1, binding to its kinase domain.[1][4] This inhibition disrupts the normal progression of the cell cycle, leading to a robust G2/M phase arrest.[2][4][6] The primary mechanism by which TAK-960 induces mitotic arrest is through the disruption of mitotic spindle formation.[7] Inhibition of PLK1 by TAK-960 results in the accumulation of cells with aberrant mitotic spindles, often characterized by a monopolar "polo" spindle morphology.[1][8][9] This disruption of the mitotic machinery activates the spindle assembly checkpoint, preventing the cell from proceeding to anaphase and ultimately leading to cell death.
A key biomarker for TAK-960's activity is the increased phosphorylation of histone H3 (pHH3), a marker of mitotic cells.[1][2] Treatment with TAK-960 leads to a dose-dependent increase in pHH3 levels, which correlates with the induction of mitotic arrest and subsequent inhibition of cell proliferation.[1][2]
Quantitative Data
The anti-proliferative activity and kinase inhibitory potency of TAK-960 have been evaluated across various cancer cell lines and kinase assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-960
| Kinase | IC50 (nM) | ATP Concentration |
| PLK1 | 0.8 | Not Specified |
| PLK1 | 1.5 | 3 µmol/L |
| PLK1 | 6.5 | 1,000 µmol/L |
| PLK2 | 16.9 | Not Specified |
| PLK3 | 50.2 | Not Specified |
| Data sourced from multiple studies.[1][8] |
Table 2: Anti-proliferative Activity (EC50/IC50) of TAK-960 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) |
| HT-29 | Colorectal Cancer | 8.4 (EC50) |
| HCT116 | Colorectal Cancer | < 1 (IC50) |
| SW620 | Colorectal Cancer | Potent Antiproliferative Activity |
| A2780 | Ovarian Cancer | Potent Antiproliferative Activity |
| K562 | Leukemia | Potent Antiproliferative Activity |
| Multiple Cancer Cell Lines | Various | 8.4 - 46.9 (EC50) |
| 55 Colorectal Cancer Cell Lines | Colorectal Cancer | 1 - >750 (IC50) |
| EC50/IC50 values represent the concentration required to inhibit 50% of cell proliferation. Data compiled from several preclinical studies.[1][2][7][8][10][11][12][13] |
Key Experiments and Methodologies
The following sections detail the experimental protocols used to characterize the activity of TAK-960.
Cell Viability and Proliferation Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2]
-
Protocol:
-
Seed cells in opaque-walled multiwell plates and incubate with varying concentrations of TAK-960 for the desired duration (e.g., 72 hours).[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4][6]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[4][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]
-
Measure luminescence using a plate reader.[14]
-
Cell Cycle Analysis
2. Flow Cytometry with Propidium Iodide (PI) Staining:
This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
-
Protocol:
-
Treat cells with TAK-960 for a specified period (e.g., 48 hours).[9]
-
Harvest cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.[15][16]
-
Centrifuge the fixed cells and wash twice with PBS.[15]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10][16]
-
Incubate at room temperature for 30 minutes in the dark.[10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mitotic Arrest Biomarker Analysis
3. Western Blotting for Phospho-Histone H3 (pHH3):
This method is used to detect the levels of phosphorylated histone H3 at Serine 10, a marker for mitotic cells.
-
Protocol:
-
Lyse TAK-960-treated and control cells in an appropriate lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE on a high-percentage gel suitable for resolving histone proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Phospho-Histone H3 (Ser10) overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Signaling Pathway of TAK-960-Induced Mitotic Arrest
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: TAK-960 Monohydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Its inhibition leads to mitotic arrest and apoptosis in cancer cells, making it a subject of interest in oncology research.[3][4][5] This document provides detailed information on the solubility of TAK-960 monohydrochloride in commonly used laboratory solvents, DMSO and water, along with protocols for its characterization.
Data Presentation: Solubility of TAK-960
The solubility of a compound is a critical parameter for in vitro and in vivo studies. Below is a summary of the solubility data for TAK-960. Note that the available data primarily pertains to the free base form of TAK-960, which is expected to have different solubility characteristics than the monohydrochloride salt.
| Compound Form | Solvent | Solubility | Concentration (mM) | Method | Notes |
| TAK-960 | DMSO | 13 mg/mL | 23.14 mM | Not Specified | Fresh DMSO is recommended as moisture can reduce solubility.[6] |
| TAK-960 | DMSO | 16.67 mg/mL | 29.68 mM | Not Specified | Requires sonication, warming, and heating to 60°C for dissolution.[7] |
| TAK-960 | Water | Insoluble | - | Not Specified | [6] |
| TAK-960 dihydrochloride (B599025) | Water | 10 mM * 1 mL | 10 mM | Not Specified | This data is for the dihydrochloride salt, suggesting the salt form enhances aqueous solubility.[8] |
It is important for researchers to experimentally determine the solubility of this compound for their specific experimental conditions.
Signaling Pathway of TAK-960
TAK-960 selectively inhibits Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. Inhibition of PLK1 by TAK-960 disrupts the normal cell cycle progression, leading to a G2/M phase arrest and the accumulation of cells with aberrant mitotic spindles.[3][4] A key downstream marker of PLK1 inhibition is the increase in phosphorylation of histone H3 (pHH3).[4][5] This cascade of events ultimately induces apoptosis in cancer cells.
Caption: Mechanism of action of TAK-960 as a PLK1 inhibitor.
Experimental Protocols
The following are general protocols for determining the kinetic and thermodynamic solubility of this compound. These should be adapted based on specific laboratory conditions and analytical equipment.
Protocol 1: Kinetic Solubility Determination in Aqueous Buffer
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of detecting light scattering or UV absorbance
Workflow:
References
- 1. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing TAK-960 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of TAK-960 stock solutions for in vitro cell culture experiments. TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.
Introduction to TAK-960
TAK-960 is an orally bioavailable small molecule inhibitor that targets PLK1, a serine/threonine kinase that plays a crucial role in the G2/M phase of the cell cycle.[1][2] Inhibition of PLK1 by TAK-960 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compound of interest in oncology research.[1][4] It has demonstrated anti-proliferative activity across a variety of cancer cell lines with EC50 values typically in the nanomolar range.[2][5]
Mechanism of Action
TAK-960 selectively inhibits the ATP-binding domain of PLK1, preventing the phosphorylation of its downstream substrates. This disruption of PLK1 function leads to defects in centrosome maturation, spindle formation, and cytokinesis, ultimately causing cell cycle arrest at the G2/M transition and inducing apoptosis.[1][4][6]
Caption: Mechanism of action of TAK-960.
Quantitative Data Summary
The following table summarizes the key quantitative data for TAK-960, compiled from various sources.
| Parameter | Value | Reference |
| PLK1 IC50 | 0.8 nM | [5][7] |
| PLK2 IC50 | 16.9 nM | [5][7] |
| PLK3 IC50 | 50.2 nM | [5][7] |
| EC50 Range in Cancer Cell Lines | 8.4 - 46.9 nM | [2][5] |
| Solubility in DMSO | 13 - 16.67 mg/mL | [7][8] |
| Molecular Weight | ~561.6 g/mol (free base) | [5] |
| Molecular Weight (HCl salt) | ~598.06 g/mol |
Experimental Protocols
Materials
-
TAK-960 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM TAK-960 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of TAK-960 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of TAK-960 powder in a sterile microcentrifuge tube. To minimize errors associated with weighing very small quantities, it is advisable to weigh out at least 1 mg.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of TAK-960 should be obtained from the manufacturer's certificate of analysis. For this example, we will use a molecular weight of 561.6 g/mol .
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 1 mg of TAK-960:
-
Volume (L) = 0.001 g / (0.010 mol/L * 561.6 g/mol ) = 0.000178 L = 178 µL
-
Therefore, 1 mg of TAK-960 dissolved in 178 µL of DMSO will yield a 10 mM stock solution.
-
-
-
Dissolution:
-
Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the TAK-960 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution if necessary.[7] Ensure the final solution is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7] A stock solution stored at -80°C is typically stable for up to 2 years, while at -20°C it is stable for about 1 year.[7]
-
Preparation of Working Solutions for Cell Culture
-
Thawing:
-
When ready to use, thaw a single aliquot of the 10 mM TAK-960 stock solution at room temperature.
-
-
Dilution:
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to perform dilutions immediately before treating the cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Caption: Experimental workflow for TAK-960.
Safety Precautions
-
TAK-960 is a potent compound and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and concentrated stock solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. Facebook [cancer.gov]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TAK-960 In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Overexpression of PLK1 is common in various human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[1] TAK-960 induces mitotic arrest at the G2/M phase, leading to apoptosis in cancer cells.[2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of TAK-960 in cancer cell lines.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. TAK-960 is an orally available, ATP-competitive inhibitor of PLK1 with high selectivity.[2] In vitro studies have demonstrated that TAK-960 inhibits the proliferation of a broad spectrum of cancer cell lines, irrespective of their TP53 or KRAS mutation status.[1] The primary mechanism of action involves the inhibition of PLK1 kinase activity, leading to G2/M cell cycle arrest and subsequent apoptosis.[2] Key biomarkers of TAK-960 activity include increased phosphorylation of histone H3 (pHH3), a marker of mitotic arrest.[1]
PLK1 Signaling Pathway Inhibition by TAK-960
The following diagram illustrates the central role of PLK1 in the G2/M phase transition and the mechanism of inhibition by TAK-960.
Caption: Inhibition of PLK1 by TAK-960 disrupts mitotic progression, leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Efficacy of TAK-960
TAK-960 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal effective concentration (EC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HT-29 | Colorectal | 8.4 | [1] |
| HCT-116 | Colorectal | 10.1 | [1] |
| COLO 205 | Colorectal | 11.2 | [1] |
| SW480 | Colorectal | 13.5 | [1] |
| DLD-1 | Colorectal | 15.7 | [1] |
| HCT-15 | Colorectal | 16.7 | [1] |
| COLO 320DM | Colorectal | 22.1 | [1] |
| A549 | Lung | 14.2 | [1] |
| NCI-H460 | Lung | 15.6 | [1] |
| NCI-H1299 | Lung | 20.9 | [1] |
| PC-3 | Prostate | 12.3 | [1] |
| DU145 | Prostate | 24.5 | [1] |
| BT-474 | Breast | 18.9 | [1] |
| MDA-MB-468 | Breast | 21.4 | [1] |
| PANC-1 | Pancreatic | 23.7 | [1] |
| MIA PaCa-2 | Pancreatic | 28.1 | [1] |
| K562 | Leukemia | 46.9 | [1] |
| MV4-11 | Leukemia | 30.2 | [1] |
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of TAK-960.
Caption: A streamlined workflow for assessing the in vitro effects of TAK-960 on cancer cell lines.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Culture medium
-
TAK-960
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of TAK-960 in culture medium.
-
Add 100 µL of the TAK-960 dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values by plotting the luminescence signal against the log of the TAK-960 concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins, such as PLK1 and pHH3, following TAK-960 treatment.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-pPLK1, anti-pHH3, anti-β-actin). All primary antibodies are recommended to be used at a 1:1000 dilution.[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to normalize protein levels.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
TAK-960: Application Notes and Protocols for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and detailed protocols for utilizing TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, to induce cell cycle arrest in cancer cell lines.
Introduction
TAK-960 is an orally bioavailable, small-molecule inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] Overexpression of PLK1 is common in various human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[2] TAK-960 selectively inhibits PLK1, leading to a cascade of events that disrupt mitotic progression, ultimately causing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][3] This document outlines the effective concentrations of TAK-960 for achieving cell cycle arrest and provides detailed protocols for relevant experimental procedures.
Mechanism of Action: PLK1 Inhibition and Cell Cycle Arrest
TAK-960 functions as an ATP-competitive inhibitor of PLK1.[4][5] The inhibition of PLK1 by TAK-960 disrupts the formation of the mitotic spindle, leading to aberrant mitosis and the accumulation of cells in the G2/M phase of the cell cycle.[2][6] This mitotic arrest is a key indicator of TAK-960's on-target activity. A downstream marker of PLK1 inhibition is the increased phosphorylation of histone H3 (pHH3), which can be used as a predictive biomarker for the antitumor activity of TAK-960.[2][6]
References
- 1. Facebook [cancer.gov]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Measuring Cell Viability in Response to TAK-960 Using the CellTiter-Glo® Luminescent Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a potent and selective, orally available inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, plays a crucial role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][5][6] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[3][4][5] TAK-960 induces G2/M cell-cycle arrest and subsequent apoptosis in cancer cells by inhibiting PLK1.[1][7]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture. The assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal generated is directly proportional to the number of viable cells, making it an ideal tool for assessing the cytotoxic and cytostatic effects of compounds like TAK-960 in a high-throughput format.[8] This document provides a detailed protocol for utilizing the CellTiter-Glo® assay to measure the dose-dependent effects of TAK-960 on cancer cell line viability.
Signaling Pathway of TAK-960
TAK-960 exerts its anti-cancer effects by inhibiting Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. The diagram below illustrates the simplified signaling pathway affected by TAK-960. PLK1 is involved in multiple mitotic processes. By inhibiting PLK1, TAK-960 disrupts these processes, leading to mitotic arrest at the G2/M phase of the cell cycle and ultimately inducing apoptosis, or programmed cell death, in cancer cells.[1][9][10]
Caption: Simplified signaling pathway of TAK-960 action.
Experimental Workflow
The following diagram outlines the major steps for performing the CellTiter-Glo® assay to determine the effect of TAK-960 on cell viability. The workflow is designed for a 96-well plate format but can be adapted for other plate densities.
Caption: Experimental workflow for the CellTiter-Glo® assay with TAK-960.
Materials and Reagents
-
Cancer cell line of interest (e.g., HT-29, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
TAK-960 (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Experimental Protocol
1. Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for your cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.
2. TAK-960 Treatment
-
Prepare a stock solution of TAK-960 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the TAK-960 stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the EC50 value.[2][3]
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest TAK-960 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared TAK-960 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time, typically 72 hours.[2]
3. CellTiter-Glo® Assay
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[11]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence of each well using a luminometer.
Data Presentation
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The data can be normalized to the vehicle-treated control wells to determine the percentage of cell viability.
Table 1: Example Data for TAK-960 Treatment of HT-29 Cells
| TAK-960 Concentration (nM) | Raw Luminescence (RLU) | Average RLU | Standard Deviation | % Viability vs. Vehicle |
| Vehicle (0) | 854,321 | 855,123 | 1,134 | 100.0% |
| 855,924 | ||||
| 1 | 798,456 | 799,567 | 1,571 | 93.5% |
| 800,678 | ||||
| 10 | 456,789 | 457,345 | 786 | 53.5% |
| 457,901 | ||||
| 100 | 123,456 | 123,890 | 614 | 14.5% |
| 124,324 | ||||
| 1000 | 23,456 | 23,678 | 314 | 2.8% |
| 23,900 | ||||
| Medium Only | 1,234 | 1,245 | 16 | 0.1% |
| 1,256 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line, experimental conditions, and instrumentation.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay provides a rapid, sensitive, and reliable method for assessing the cytotoxic effects of the PLK1 inhibitor TAK-960. The "add-mix-measure" format simplifies the workflow, making it amenable to high-throughput screening of potential anti-cancer compounds.[13] Following this protocol will enable researchers to generate robust and reproducible data to characterize the dose-response relationship of TAK-960 and other compounds on cancer cell viability.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: TAK-960 Oral Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the oral administration of TAK-960 in preclinical xenograft models. TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Inhibition of PLK1 by TAK-960 leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells, making it a promising agent for antitumor therapy.[2][3]
Mechanism of Action
TAK-960 selectively inhibits the serine/threonine kinase PLK1.[2] PLK1 is overexpressed in a variety of human cancers and is associated with poor prognosis.[1] The inhibition of PLK1 by TAK-960 disrupts key mitotic processes, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][4] This is often characterized by an increase in phosphorylated histone H3 (pHH3), a marker of mitosis, and the formation of aberrant mitotic spindles.[1][4] Ultimately, this mitotic arrest induces apoptosis in cancer cells.[2] Notably, TAK-960 has shown efficacy in tumor models regardless of TP53 or KRAS mutation status and in models resistant to other chemotherapeutic agents like paclitaxel.[1][4]
Signaling Pathway Diagram
Caption: TAK-960 inhibits PLK1, leading to mitotic arrest and apoptosis.
In Vivo Xenograft Studies: Data Summary
TAK-960 has demonstrated significant single-agent antitumor activity across a variety of human cancer cell line xenograft models. The following tables summarize the cell lines used and the corresponding oral administration protocols from published preclinical studies.
Table 1: Human Cancer Cell Lines Used in TAK-960 Xenograft Models
| Cancer Type | Cell Line |
| Colorectal Cancer | HCT116, HT-29 |
| Prostate Cancer | PC-3 |
| Breast Cancer | BT474 |
| Lung Cancer | A549, NCI-H1299, NCI-H1975 |
| Ovary Cancer | A2780 |
| Leukemia | MV4-11, K562ADR |
This table is a compilation from multiple studies.[4]
Table 2: Summary of TAK-960 Oral Administration Protocols in Xenograft Models
| Cell Line | Mouse Strain | TAK-960 Dose | Dosing Schedule | Vehicle |
| HCT116 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose (B11928114) |
| PC-3 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose |
| BT474 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose |
| A549 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose |
| NCI-H1299 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose |
| NCI-H1975 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose |
| A2780 | Nude Mice | 10 mg/kg | Once daily for 14 days | 0.5% Methylcellulose |
| MV4-11 | SCID Mice | 7.5 mg/kg | Once daily for 9 consecutive days | Not specified |
| K562ADR | Nude Mice | 10 mg/kg | Once daily for 6 days/week for 2 weeks | Not specified |
| HT-29 | Nude Mice | 10 mg/kg | Once daily for 21 days | 0.5% Methylcellulose |
| HT-29 | Nude Mice | 5, 10, 30 mg/kg | Single oral dose for PK/PD analysis | Not specified |
| Patient-Derived Xenografts (CRC) | Not specified | 10 mg/kg | Once daily for at least 28 days | Not specified |
Data compiled from published studies.[4][5][6]
Experimental Protocols
Below are detailed protocols for establishing a xenograft model and subsequent oral administration of TAK-960.
Xenograft Model Establishment
-
Cell Culture : Culture human cancer cell lines (e.g., HT-29, HCT116) in appropriate media and conditions as recommended by the supplier.
-
Animal Models : Utilize immunodeficient mice, such as athymic nude (BALB/cAJc1-nu/nu) or SCID (C.B17-Icr-scid/scid Jcl) mice, approximately 5 weeks of age.[4]
-
Cell Implantation :
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = (Length x Width^2) / 2).
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
TAK-960 Oral Administration Protocol
-
TAK-960 Formulation :
-
Prepare a suspension of TAK-960 in a suitable vehicle, such as 0.5% methylcellulose (MC) in water.
-
The concentration of the suspension should be calculated based on the desired dose (e.g., 10 mg/kg) and the average body weight of the mice.
-
-
Administration :
-
Administer TAK-960 orally to the treatment group using a gavage needle.
-
Administer an equal volume of the vehicle (e.g., 0.5% MC) to the control group.
-
Follow the desired dosing schedule (e.g., once daily for 14 consecutive days).[4]
-
-
Monitoring and Endpoints :
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like pHH3).[4]
-
Experimental Workflow Diagram
Caption: Workflow for a typical TAK-960 xenograft study.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TAK-960 in Mouse Models
These application notes provide a comprehensive guide for researchers utilizing the Polo-like kinase 1 (PLK1) inhibitor, TAK-960, in preclinical mouse models of cancer. The information compiled here is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of in vivo studies.
Mechanism of Action
TAK-960 is an orally available, selective, and potent inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] Inhibition of PLK1 by TAK-960 leads to G2/M cell-cycle arrest and ultimately apoptosis in tumor cells.[1][3] A key pharmacodynamic (PD) biomarker of TAK-960 activity is the phosphorylation of histone H3 (pHH3), which increases in a dose-dependent manner following administration.[2][4]
Dosing and Schedule in Mouse Xenograft Models
Oral administration is the standard route for TAK-960 in mouse studies. The vehicle commonly used is 0.5% methyl cellulose (B213188) (MC).[4] A variety of dosing schedules have been demonstrated to be effective, allowing for flexibility in experimental design.
Table 1: Summary of TAK-960 Dosing Regimens in Mouse Models
| Tumor Model | Mouse Strain | TAK-960 Dose (mg/kg) | Dosing Schedule | Key Findings |
| HT-29 (Colorectal Cancer) | Nude | 5, 10, 30 | Once daily for 21 days (QD x 21) | Dose-dependent tumor growth inhibition. At 10 mg/kg, complete regression was observed in 3 out of 5 tumors.[4][5] |
| HT-29 (Colorectal Cancer) | Nude | 10, 15 | Once daily for 3 days per week for 3 weeks (QD x 3/w x 3w) | Significant tumor growth inhibition.[4] |
| HT-29 (Colorectal Cancer) | Nude | 20, 25 | Twice weekly, 2 days apart for 3 weeks (Q2D x 2/w x 3w) | Dose-dependent tumor growth inhibition.[4] |
| Various Xenografts (HCT116, PC-3, BT474, A549, NCI-H1299, NCI-H1975, A2780, MV4-11) | Nude or SCID | 10 | Once daily for 14 days | Significant efficacy against multiple tumor xenografts.[4][6] |
| K562ADR (Adriamycin-resistant Leukemia) | SCID | 10 | Once daily for 6 days per week for 2 weeks (QD x 6/w x 2w) | Significant antitumor efficacy.[4] |
| MV4-11 (Leukemia, disseminated model) | NOD/SCID | 7.5 | Once daily for 9 consecutive days (QD x 9) | Significant antitumor efficacy.[4] |
| Colorectal Cancer Patient-Derived Xenografts (PDX) | Not specified | 5, 10 | Daily | Response varied, with 6 out of 18 PDX models showing sensitivity.[3][7] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of TAK-960
-
Reagent Preparation : Prepare a 0.5% methyl cellulose (MC) solution in sterile water to serve as the vehicle.
-
TAK-960 Formulation : Suspend the desired amount of TAK-960 powder in the 0.5% MC vehicle to achieve the final target concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse, the mouse would receive 0.2 mg of TAK-960). The volume administered is typically 10 mL/kg.
-
Administration : Administer the TAK-960 suspension to mice via oral gavage using an appropriately sized feeding needle.
Protocol 2: Subcutaneous Tumor Xenograft Model
-
Cell Preparation : Culture human cancer cell lines (e.g., HT-29) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation : Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of athymic nude mice (5-6 weeks old).[4]
-
Tumor Growth Monitoring : Allow tumors to grow to a volume of approximately 200 mm³.[4]
-
Randomization and Treatment : Randomize mice into treatment and control groups. Initiate treatment with TAK-960 or vehicle as described in Protocol 1, following the desired dosing schedule.
-
Efficacy Assessment : Measure tumor volumes and body weights approximately twice weekly.[4] Tumor volume can be calculated using the formula: (length x width²)/2.[4]
Protocol 3: Pharmacodynamic (PD) Analysis of pHH3
-
Dosing : Administer a single oral dose of TAK-960 (e.g., 30 mg/kg) to tumor-bearing mice.[4]
-
Tissue Collection : At various time points post-dose (e.g., 0, 2, 4, 8, 24, 48 hours), euthanize the mice and excise the tumors.[4]
-
Immunohistochemistry (IHC) :
-
Fix the tumors in formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform standard IHC staining for phosphorylated histone H3 (pHH3).
-
Quantify the percentage of pHH3-positive cells to assess the pharmacodynamic effect of TAK-960.[4]
-
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of TAK-960.
References
- 1. Facebook [cancer.gov]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Phospho-Histone H3 (Ser10) Detection Following TAK-960 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Due to its frequent overexpression in a wide range of human cancers, PLK1 has emerged as a promising target for anticancer therapy.[2] TAK-960 is an investigational, potent, and selective ATP-competitive inhibitor of PLK1 with an IC50 of 0.8 nM.[2][3]
A key event in mitosis is the phosphorylation of Histone H3 at Serine 10 (pHH3), which is tightly correlated with chromosome condensation and is considered a hallmark of the G2/M phase of the cell cycle.[4] Inhibition of PLK1 by TAK-960 disrupts mitotic progression, leading to a cell cycle arrest in the G2/M phase.[2][5] A consequence of this mitotic arrest is the accumulation of cells with high levels of pHH3.[3][5] Therefore, monitoring pHH3 levels by Western blot serves as a robust pharmacodynamic biomarker for assessing the cellular activity of PLK1 inhibitors like TAK-960.
This application note provides a detailed protocol for the treatment of cancer cell lines with TAK-960 and the subsequent detection and semi-quantification of pHH3 (Ser10) by Western blotting.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the signaling pathway targeted by TAK-960 and the general workflow for the Western blot protocol.
Caption: PLK1 signaling pathway and the inhibitory action of TAK-960.
Caption: General experimental workflow for pHH3 Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for adherent human colorectal cancer cells (e.g., HT-29) but can be adapted for other cell lines.
1. Materials and Reagents
-
Cell Line: HT-29 human colorectal adenocarcinoma cells
-
Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inhibitor: TAK-960 (dissolved in DMSO to create a 10 mM stock solution)
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
2x Laemmli Sample Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in TBST
-
-
Antibodies: See Table 1 for details.
-
Other:
-
BCA Protein Assay Kit
-
15% SDS-polyacrylamide gels
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) detection substrate
-
2. Procedure
2.1. Cell Culture and TAK-960 Treatment
-
Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of TAK-960 in culture medium to achieve final concentrations (e.g., 0, 10, 50, 200 nM). Include a DMSO-only vehicle control (0 nM).
-
Replace the medium in each well with the medium containing the appropriate concentration of TAK-960.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.[5]
2.2. Lysate Preparation [6][7]
-
Place culture dishes on ice and aspirate the medium.
-
Wash cells twice with 1 mL of ice-cold PBS per well.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.
-
Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2.3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
2.4. SDS-PAGE and Western Transfer
-
Load 20-30 µg of each prepared sample into the wells of a 15% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane according to standard protocols.
2.5. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pHH3 (Ser10) (diluted in Blocking Buffer as recommended in Table 1) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For Loading Control: After imaging for pHH3, the same membrane can be stripped and re-probed for Total Histone H3 following the same immunoblotting steps.
2.6. Detection and Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a suitable imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the signal from the pHH3 band to the signal from the corresponding Total H3 band for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
Table 1: Recommended Antibodies for Western Blot
| Antibody Target | Type | Recommended Dilution | Supplier (Example) |
| Phospho-Histone H3 (Ser10) | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology (#9701)[4] |
| Histone H3 (Loading Control) | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology (#9715)[8] |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Standard Supplier |
Table 2: Example Semi-Quantitative Analysis of pHH3 Levels After 24h TAK-960 Treatment
| TAK-960 Conc. (nM) | pHH3 Signal (Densitometry) | Total H3 Signal (Densitometry) | Normalized Ratio (pHH3 / Total H3) | Fold Change (vs. Control) |
| 0 (Vehicle) | 15,200 | 85,100 | 0.179 | 1.0 |
| 10 | 38,100 | 84,500 | 0.451 | 2.5 |
| 50 | 95,600 | 85,800 | 1.114 | 6.2 |
| 200 | 121,500 | 84,900 | 1.431 | 8.0 |
Note: The data presented in Table 2 are hypothetical and serve as an illustration of expected results. Actual values will vary depending on the cell line, experimental conditions, and antibody performance.
References
- 1. benchchem.com [benchchem.com]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes: Immunofluorescence Staining for Aberrant Spindles with TAK-960
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Inhibition of PLK1 with TAK-960 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and the formation of aberrant mitotic spindles, characteristically monopolar spindles.[1][2][3] This phenotype is a hallmark of PLK1 inhibition and serves as a valuable biomarker for assessing the cellular activity of TAK-960 and similar compounds. Immunofluorescence microscopy is a powerful technique to visualize these TAK-960-induced aberrant spindles, providing both qualitative and quantitative insights into the drug's mechanism of action.
This document provides a detailed protocol for the immunofluorescence staining of aberrant spindles in cells treated with TAK-960, guidance on data interpretation, and a summary of expected quantitative results.
Mechanism of Action of TAK-960
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and chromosome segregation.[4][5] TAK-960 is an ATP-competitive inhibitor of PLK1.[2] By inhibiting PLK1, TAK-960 prevents the proper localization and function of proteins essential for centrosome separation and microtubule dynamics. This leads to a failure in the formation of a bipolar spindle, resulting in the characteristic "polo" phenotype of monopolar spindles where chromosomes are arranged in a rosette-like pattern around a single spindle pole.
Data Presentation
Treatment of cancer cell lines, such as the human colorectal cancer cell line HT-29, with TAK-960 results in a dose-dependent increase in the percentage of cells with aberrant mitotic spindles. The following table provides illustrative quantitative data on the expected frequency of aberrant and monopolar spindles following a 24-hour treatment with TAK-960.
| TAK-960 Concentration (nM) | Percentage of Mitotic Cells with Aberrant Spindles (%) | Predominant Aberrant Phenotype |
| 0 (Vehicle Control) | < 5 | Bipolar Spindle |
| 10 | 30 - 40 | Disorganized Bipolar Spindles |
| 30 | 60 - 70 | Mix of Disorganized and Monopolar Spindles |
| 100 | > 90 | Monopolar Spindles |
Note: This data is representative and the exact percentages may vary depending on the cell line, experimental conditions, and passage number.
Experimental Protocols
This protocol is optimized for the immunofluorescence staining of aberrant spindles in HT-29 cells treated with TAK-960.
Materials and Reagents
-
HT-29 human colorectal cancer cells
-
TAK-960 (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (for spindle microtubules)
-
Rabbit anti-γ-tubulin antibody (for centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
Goat anti-rabbit IgG, Alexa Fluor 594 conjugate
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure
-
Cell Culture and Treatment:
-
Seed HT-29 cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of TAK-960 (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (mouse anti-α-tubulin and rabbit anti-γ-tubulin) in Blocking Buffer. A starting dilution of 1:500 to 1:1000 is recommended, but should be optimized.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibodies (Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) in Blocking Buffer. A starting dilution of 1:1000 is recommended. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Incubate the coverslips with DAPI solution (300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of control and treated cells using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for α-tubulin), and Alexa Fluor 594 (red for γ-tubulin).
-
Quantify the percentage of mitotic cells exhibiting aberrant spindle morphologies (e.g., monopolar, disorganized bipolar) for each treatment condition. At least 100 mitotic cells should be counted per condition.
-
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence staining of TAK-960 induced aberrant spindles.
Caption: Signaling pathway of TAK-960 leading to aberrant spindle formation.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TAK-960 in Multidrug-Resistant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Overexpression of PLK1 has been observed in various human cancers and is often associated with a poor prognosis, making it an attractive target for anticancer therapy.[2] A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), frequently mediated by the overexpression of drug efflux pumps such as P-glycoprotein (MDR1).[3] Notably, TAK-960 has demonstrated efficacy in tumor cell lines that express MDR1, suggesting its potential to overcome this common resistance mechanism.[1][2] The potency of TAK-960 does not appear to correlate with the expression of MDR1, making it a promising agent for treating refractory cancers.[1][2]
These application notes provide detailed protocols for utilizing TAK-960 in multidrug-resistant (MDR) cell lines, focusing on methods to assess its efficacy and mechanism of action.
Data Presentation
The following table summarizes the anti-proliferative activity of TAK-960 in a multidrug-resistant human leukemia cell line (K562/ADR) compared to its parental, drug-sensitive counterpart (K562).
| Cell Line | Description | EC50 of Doxorubicin (nmol/L) | EC50 of Paclitaxel (nmol/L) | EC50 of TAK-960 (nmol/L) |
| K562 | Human chronic myelogenous leukemia | 56.1 | 4.8 | 20.3 |
| K562/ADR | Adriamycin-resistant K562 (MDR1-overexpressing) | >1,000 | 117.2 | 22.9 |
Data compiled from Hikichi et al., 2012.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of TAK-960 and a typical experimental workflow for its evaluation in MDR cell lines.
Caption: Mechanism of Action of TAK-960 in MDR Cells.
Caption: Experimental Workflow for TAK-960 Evaluation.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the EC50 of TAK-960 in both parental and MDR cell lines.
Materials:
-
Parental (e.g., K562) and MDR (e.g., K562/ADR) cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
TAK-960 (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration and viability using a hemocytometer and trypan blue.
-
Seed 5,000 cells per well in 100 µL of culture medium into 96-well opaque-walled plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
TAK-960 Treatment:
-
Prepare a serial dilution of TAK-960 in culture medium. A suggested concentration range is 2 to 1,000 nmol/L.[1]
-
Add 100 µL of the diluted TAK-960 solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest TAK-960 concentration).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TAK-960 concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Western Blot for MDR1 (P-glycoprotein) Expression
This protocol is to confirm the overexpression of MDR1 in the resistant cell line.
Materials:
-
Parental and MDR cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-MDR1/P-glycoprotein antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDR1 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of TAK-960 on the cell cycle distribution.
Materials:
-
Parental and MDR cell lines
-
6-well plates
-
TAK-960
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of TAK-960 (e.g., 0.1 µM and 1 µM for colorectal cancer cells) or vehicle control for 24 to 48 hours.[2]
-
-
Cell Fixation:
-
Harvest the cells (including the supernatant to collect detached cells) and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
-
Conclusion
TAK-960 demonstrates significant anti-proliferative activity in multidrug-resistant cancer cell lines, primarily by inducing G2/M cell cycle arrest, a hallmark of PLK1 inhibition. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of TAK-960 in various MDR cancer models. The consistent potency of TAK-960, irrespective of MDR1 expression, underscores its potential as a valuable therapeutic agent in the treatment of drug-resistant malignancies.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting TAK-960 solubility and precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PLK1 inhibitor, TAK-960. The information is designed to address common challenges related to solubility and precipitation encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving TAK-960?
A1: TAK-960 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is insoluble in water. For in vitro assays, it is common to prepare a high-concentration stock solution in 100% DMSO.
Q2: I'm observing precipitation when I dilute my TAK-960 DMSO stock solution into aqueous media. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock into aqueous buffers is a common issue for hydrophobic small molecules like TAK-960. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the final aqueous environment. The final concentration of DMSO in your assay should be kept low (ideally ≤ 0.1%) to minimize solvent effects and reduce the risk of precipitation.[1]
Q3: How can I prevent precipitation of TAK-960 in my cell culture medium?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) so that a minimal volume is needed for dilution into your aqueous medium.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a small volume of serum-containing media, and then add this intermediate dilution to the final volume.
-
Pre-warming Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the TAK-960 solution.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the cell culture medium can help to improve the solubility of hydrophobic compounds.
Q4: My TAK-960 solution is cloudy or hazy. What should I do?
A4: A cloudy or hazy appearance suggests the formation of a fine, colloidal precipitate. You can confirm this by centrifuging a small aliquot of the medium to see if a pellet forms. To address this, try using a different type of culture medium or increasing the serum concentration.
Q5: Are there alternative formulations for in vivo studies?
A5: Yes, for oral administration in animal models, TAK-960 can be formulated as a suspension. One common method involves suspending the compound in a vehicle containing 0.5% methylcellulose. Another approach for achieving a clear solution for oral dosing involves a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer | - Final concentration of TAK-960 exceeds its aqueous solubility.- Rapid change in solvent polarity. | - Lower the final working concentration of TAK-960.- Perform a stepwise dilution.- Increase the percentage of serum in the final medium if possible. |
| Precipitation observed after incubation at 37°C | - Compound instability at physiological temperature over time.- Evaporation of media leading to increased compound concentration. | - Prepare fresh working solutions for each experiment.- Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent results between experiments | - Variable amounts of soluble versus precipitated compound.- Degradation of TAK-960 in solution. | - Visually inspect for any signs of precipitation before each use.- Prepare fresh dilutions from a frozen stock for each experiment.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of TAK-960 and its Dihydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility | Notes |
| TAK-960 | DMSO | ~13-35 mg/mL | Sonication and warming may be required for higher concentrations.[2][4][5][6] |
| TAK-960 | Ethanol | ~3 mg/mL | |
| TAK-960 | Water | Insoluble | [4][6] |
| TAK-960 dihydrochloride | Water | 10 mg/mL | Ultrasonic treatment may be needed.[7] |
| TAK-960 dihydrochloride | DMSO | 3.23 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of TAK-960 Stock Solution for In Vitro Assays
-
Materials: TAK-960 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of TAK-960 powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of TAK-960 Working Solution for Cell-Based Assays (Stepwise Dilution)
-
Materials: TAK-960 DMSO stock solution, pre-warmed complete cell culture medium (containing serum), sterile tubes.
-
Procedure: a. Thaw a single-use aliquot of the TAK-960 DMSO stock solution. b. In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed complete medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution. Mix gently by pipetting. c. Add the required volume of the intermediate dilution to the final volume of pre-warmed complete medium to achieve the desired final concentration. d. Gently mix the final working solution before adding it to the cells.
Visualizations
Caption: Troubleshooting workflow for addressing TAK-960 precipitation issues.
Caption: Simplified overview of the PLK1 signaling pathway and the inhibitory action of TAK-960.
References
optimizing TAK-960 concentration for in vitro experiments
Welcome to the technical support center for TAK-960. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers in optimizing the concentration of TAK-960 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAK-960 and what is its mechanism of action?
A1: TAK-960 is an orally available, potent, and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3][4] PLK1 is a critical serine/threonine kinase that regulates key processes during cell division, particularly in the G2/M phase of the cell cycle.[1][3] In many cancer types, PLK1 is overexpressed and linked to a poor prognosis.[1][4] TAK-960 exerts its anti-tumor effect by inhibiting PLK1, which leads to a halt in the cell cycle at the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, cell death (apoptosis).[1][2][3][5]
Q2: What is the typical effective concentration range for TAK-960 in in vitro studies?
A2: The effective concentration of TAK-960 is highly dependent on the cancer cell line being studied. Published studies report mean EC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from 8.4 to 46.9 nM for various cancer cell lines after 72 hours of treatment.[1][4] For colorectal cancer cell lines specifically, IC50 values have a wide range, from less than 1 nM to over 750 nM.[5][6] It is crucial to note that TAK-960 is significantly less potent in non-dividing normal cells, with reported EC50 values greater than 1000 nM.[1][4]
Q3: How selective is TAK-960 for PLK1?
A3: TAK-960 is a highly selective inhibitor for PLK1, with a reported IC50 (the concentration that inhibits enzyme activity by 50%) of 0.8 nM in biochemical assays.[2] It does show some activity against other PLK family members, but at considerably higher concentrations, with IC50 values of 16.9 nM for PLK2 and 50.2 nM for PLK3.[2]
Q4: Does the genetic background of a cell line, such as TP53 or KRAS mutation status, influence its sensitivity to TAK-960?
A4: Based on current research, the anti-proliferative activity of TAK-960 does not appear to correlate with the mutation status of TP53 or KRAS in the tested cancer cell lines.[1][4][5]
Q5: How should I prepare and store TAK-960 stock solutions?
A5: For in vitro experiments, it is standard practice to prepare a concentrated stock solution, typically 10 mM, in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. These stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[2] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.
Q6: What are the expected cellular outcomes after treating cells with TAK-960?
A6: Treatment with an effective concentration of TAK-960 should result in several observable cellular phenotypes. These include a significant increase in the population of cells in the G2/M phase of the cell cycle, the appearance of aberrant mitotic figures (e.g., monopolar spindles), and an increase in the phosphorylation of Histone H3 (pHH3), which is a key biomarker for mitotic arrest and PLK1 inhibition.[1][2] Prolonged treatment typically leads to apoptosis or the formation of polyploid cells.[5]
Quantitative Data: TAK-960 Potency in Cancer Cell Lines
The following table summarizes the reported half-maximal effective (EC50) or inhibitory (IC50) concentrations of TAK-960 across a variety of human cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | Reported IC50/EC50 (nM) |
| HT-29 | Colorectal | 72 hours | 8.4 |
| HCT116 | Colorectal | 72 hours | Varies (<1 to >750) |
| DLD1 | Colorectal | 72 hours | Varies (<1 to >750) |
| A549 | Lung | 72 hours | 11.1 |
| NCI-H460 | Lung | 72 hours | 10.6 |
| PC-3 | Prostate | 72 hours | 20.3 |
| DU145 | Prostate | 72 hours | 46.9 |
| MDA-MB-231 | Breast | 72 hours | 13.5 |
| K562 | Leukemia | 72 hours | 17.5 |
| K562ADR | Leukemia (Adriamycin-Resistant) | 72 hours | 21.0 |
Data compiled from multiple sources.[1][5]
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of TAK-960 using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of TAK-960 that inhibits cell growth by 50% using a luminescence-based assay like CellTiter-Glo®.
-
Cell Seeding: Plate your cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere and resume proliferation for 24 hours.
-
Compound Preparation: Prepare a 2-fold or 3-fold serial dilution of TAK-960 in complete culture medium. A common starting range is 1 nM to 1 µM.[7] Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared TAK-960 dilutions or controls. It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C in a 5% CO₂ incubator.[1][5]
-
Assay Procedure: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Confirming PLK1 Inhibition via Western Blot for pHH3
This protocol verifies that TAK-960 is engaging its target by measuring the increase in a downstream biomarker, phosphorylated Histone H3 (Ser10).
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with TAK-960 at various concentrations (e.g., 0, 1x IC50, 5x IC50, 10x IC50) for a shorter duration, typically 24 hours, as the biomarker response often precedes cell death.[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A concentration-dependent increase in the pHH3 signal relative to the loading control confirms PLK1 inhibition.
Visual Guides: Pathways and Workflows
Caption: TAK-960 inhibits PLK1, preventing mitotic entry and causing G2/M arrest, which leads to apoptosis.
Caption: Workflow for determining and validating the optimal TAK-960 concentration for in vitro experiments.
Troubleshooting Guide
Q: The IC50 value I calculated is significantly higher than what is reported in the literature. What could be the cause?
A: Several factors can contribute to this discrepancy:
-
Cell Line Differences: Cell lines can diverge with high passage numbers. Always use low-passage, authenticated cells.[8]
-
Cell Seeding Density: If cells are too dense, they may exit the proliferative cycle, reducing the apparent efficacy of a cell-cycle-specific inhibitor. Conversely, if too sparse, they may not grow optimally. Optimize seeding density beforehand.
-
Inhibitor Potency: Ensure your TAK-960 stock has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Duration: Most viability data for TAK-960 is from 72-hour endpoints. A shorter incubation may not be sufficient to observe the full effect on proliferation.[9]
Q: I am observing high variability between my technical replicates. How can I improve consistency?
A: High variability often stems from technical issues:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
Uneven Cell Plating: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter cell growth and compound concentration. Avoid using the outermost wells or fill them with sterile PBS to create a humidity barrier.[7]
Q: I am not observing the expected increase in phosphorylated Histone H3 (pHH3) or G2/M arrest. What should I check?
A: This suggests an issue with either the treatment or the detection method:
-
Suboptimal Timepoint: The increase in pHH3 is an early event. Check for this marker at an earlier time point (e.g., 24 hours) than you would for cell viability (e.g., 72 hours).[1]
-
Insufficient Concentration: The concentration used may be too low to effectively inhibit PLK1. Try a higher concentration (e.g., 10x your expected IC50).
-
Antibody Issues: For western blotting, ensure your primary antibody for pHH3 is validated and working correctly. Run a positive control if possible.
-
Inactive Compound: Verify the integrity and activity of your TAK-960 stock.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
how to solve inconsistent results in TAK-960 xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in TAK-960 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is TAK-960 and what is its mechanism of action?
TAK-960 is an orally available, selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine protein kinase that plays a crucial role in regulating key processes during mitosis.[1][4] By inhibiting PLK1, TAK-960 disrupts the cell cycle, leading to a G2/M phase arrest and subsequent apoptosis (cell death) in cancer cells.[5][6] This mechanism makes it a target for anticancer therapy, particularly in tumors where PLK1 is overexpressed.[1]
Q2: What are the expected outcomes of TAK-960 treatment in a responsive xenograft model?
In responsive xenograft models, oral administration of TAK-960 is expected to inhibit tumor growth.[1][2] Cellularly, this is associated with an accumulation of cells in the G2/M phase of the cell cycle and an increase in markers of mitotic arrest, such as phosphorylated histone H3 (pHH3).[1][5]
Q3: Is the anti-tumor activity of TAK-960 dependent on specific cancer mutations?
Preclinical studies have shown that the potency of TAK-960 does not appear to correlate with the mutation status of TP53 or KRAS.[1][5] It has also shown activity in cell lines that express multidrug-resistant protein 1 (MDR1), suggesting a broad range of potential applications.[1][5]
Q4: What level of variability in response to TAK-960 has been observed in preclinical models?
A variable anti-proliferative response to TAK-960 has been documented across different cancer models. For instance, in a study of 55 colorectal cancer (CRC) cell lines, IC50 values ranged from 0.001 to > 0.75 μmol/L.[7] Similarly, in patient-derived xenograft (PDX) models of CRC, a range of sensitivity was observed, with 6 out of 18 models being classified as sensitive to single-agent TAK-960 therapy.[7] This inherent variability underscores the importance of careful experimental design and troubleshooting.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in TAK-960 xenograft studies can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
High variability between individual animals in the same group can mask the true effect of TAK-960.
| Potential Cause | Troubleshooting Steps |
| Biological Variability | |
| Inherent tumor heterogeneity | Characterize the molecular profile of your cell line or PDX model. Consider single-cell cloning to reduce heterogeneity if using a cell line. For PDX models, acknowledge the inherent variability and increase group sizes. |
| Inconsistent health status of animals | Use animals of the same sex, age, and weight.[8] Ensure a proper acclimatization period and monitor for any signs of illness unrelated to the treatment.[9] |
| Technical Variability | |
| Inconsistent cell preparation and implantation | Use cells from a consistent passage number and ensure high viability (>95%) at the time of injection. Standardize the injection technique, including the number of cells, injection volume, and anatomical location.[8][9] Using a matrix like Matrigel can sometimes improve engraftment consistency.[10] |
| Inaccurate or inconsistent dosing | Ensure the TAK-960 formulation is homogenous before each administration. Train all personnel on a consistent oral gavage technique to minimize dosing variability.[9] Run a vehicle-only control group to rule out effects from the formulation excipients.[8] |
Issue 2: Lack of Expected Tumor Growth Inhibition
If TAK-960 does not produce the anticipated anti-tumor effect, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Model-Specific Issues | |
| Insensitive xenograft model | Confirm that the chosen xenograft model is dependent on the PLK1 pathway. While TAK-960 has shown broad activity, some tumor types may be intrinsically resistant.[7][11] Review literature for sensitivity of your specific model. |
| Acquired resistance | Although less common in short-term studies, tumors can develop resistance. This is a complex biological issue that may require molecular analysis of the resistant tumors. |
| Experimental Protocol Issues | |
| Suboptimal dosing regimen | The dose and schedule may be insufficient to maintain adequate drug exposure at the tumor site. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[8] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) issues | Conduct PK studies to measure TAK-960 concentrations in plasma and tumor tissue. Correlate drug levels with a pharmacodynamic marker of TAK-960 activity, such as pHH3 levels in the tumor, to ensure target engagement.[5] |
Visualizing Experimental and Logical Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes and relationships.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of PLK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the off-target effects of Polo-like kinase 1 (PLK1) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PLK1 and what is the mechanism of action for PLK1 inhibitors?
A1: Polo-like kinase 1 (PLK1) is a critical serine/threonine-protein kinase that plays a pivotal role in cell division.[1] It is a key regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[2][3] PLK1 is frequently overexpressed in a wide range of human cancers, which is often associated with a poor prognosis, making it an attractive target for cancer therapy.[2][4][5] PLK1 inhibitors typically function by binding to the ATP-binding pocket of the kinase, blocking its activity.[1][6] This inhibition leads to a cascade of events, primarily causing cell cycle arrest at the G2/M transition, which can result in mitotic catastrophe and programmed cell death (apoptosis) in cancer cells.[1][6]
Q2: What are "off-target" effects and why are they a concern with PLK1 inhibitors?
Q3: My PLK1 inhibitor is causing a cellular phenotype that doesn't match PLK1 knockdown/knockout. Could this be an off-target effect?
A3: Yes, it is highly possible. If the observed phenotype (e.g., changes in cell morphology, proliferation, or specific signaling pathways) does not align with the known consequences of genetic PLK1 inhibition (e.g., via CRISPR or RNAi), it strongly suggests off-target activity.[7][10] To investigate this, you should compare the cellular effects of your inhibitor with data from PLK1 genetic studies.[7] Any discrepancies point towards the inhibitor affecting other cellular targets.
Q4: How can I identify the specific off-targets of my PLK1 inhibitor?
A4: Several experimental methods can be used to identify off-target interactions:
-
Kinase Profiling: This involves screening your inhibitor against a large panel of purified kinases to determine its selectivity profile. This can reveal other kinases that your compound inhibits, sometimes with even greater potency than PLK1.[8][11]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This technique can identify direct protein targets of a drug in intact cells or cell lysates. It measures changes in the thermal stability of proteins upon drug binding. This method was successfully used to identify PIP4K2A and ZADH2 as off-targets of the PLK1 inhibitor volasertib (B1683956).[12]
-
Proteomics-Based Approaches: Mass spectrometry can be used to analyze changes in the cellular proteome or phosphoproteome after treatment with the inhibitor, providing clues about which pathways are affected.[12]
Q5: Are there known off-target-related side effects for clinically evaluated PLK1 inhibitors?
A5: Yes. Clinical trials of PLK1 inhibitors have revealed side effects that may be linked to off-target activities. For example, volasertib has been associated with severe side effects, including myelosuppression (anemia, neutropenia, thrombocytopenia) and infections.[13][14] While some of these are expected on-target effects in proliferating hematopoietic cells, their severity might be exacerbated by off-target inhibition.[15] Similarly, the inhibitor onvansertib (B609756) is most commonly associated with neutropenia.[16][17][18] Understanding the off-target profile of these drugs is crucial for explaining and managing their clinical toxicities.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with PLK1 inhibitors and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| 1. Unexpectedly High Cytotoxicity in Multiple Cell Lines | The inhibitor has potent off-target effects on essential kinases or proteins. | 1. Perform a Kinase Selectivity Screen: Test the inhibitor against a broad panel of kinases to identify unintended targets.[8][11]2. Use a Structurally Distinct PLK1 Inhibitor: Compare the cytotoxicity profile with another PLK1 inhibitor from a different chemical class.[10]3. Conduct a Rescue Experiment: If possible, use a drug-resistant mutant of PLK1. If cytotoxicity is reversed, the effect is likely on-target. | 1. Identification of unintended kinase targets that could mediate toxicity.2. If cytotoxicity persists across different inhibitor scaffolds, it may be an on-target effect.3. Reversal of cytotoxicity suggests the effect is on-target. |
| 2. Observed Phenotype Does Not Match PLK1 Knockdown/Knockout | The phenotype is a result of off-target effects rather than on-target inhibition.[7] | 1. Validate with Genetic Methods: Use RNAi or CRISPR-Cas9 to knock down or knock out PLK1 and compare the phenotype to that induced by the inhibitor.[10][19]2. Dose-Response Analysis: Correlate the phenotype with the inhibitor's IC50 for PLK1. A clear dose-dependent effect supports on-target activity.3. Western Blot Analysis: Check for phosphorylation changes in known downstream targets of potential off-targets.[7] | 1. Recapitulation of the phenotype with genetic methods suggests an on-target effect.2. A clear dose-dependent effect correlating with the IC50 for PLK1 supports on-target activity.3. Modulation of other pathways would indicate off-target activity. |
| 3. Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-targets. | 1. Characterize Target and Off-Target Expression: Use proteomic or transcriptomic data (e.g., from databases like the Cancer Cell Line Encyclopedia) to determine the expression levels of PLK1 and potential off-targets in the cell lines used.2. Select Appropriate Cell Models: Choose cell lines with high PLK1 expression and low or no expression of key off-targets for on-target validation experiments. | 1. Correlation between off-target expression and the inconsistent phenotype.2. More consistent and interpretable results by using validated cell models. |
| 4. Development of Drug Resistance In Vitro | 1. On-target resistance due to mutations in the PLK1 gene (e.g., in the ATP-binding pocket).[20]2. Off-target related resistance via activation of bypass signaling pathways. | 1. Sequence the PLK1 Gene: Analyze the PLK1 gene in resistant cells to identify potential mutations.[20]2. Pathway Analysis: Use phosphoproteomics or Western blotting to identify upregulated signaling pathways in resistant cells.3. Combination Therapy: Test the inhibitor in combination with drugs that target the identified bypass pathways.[5] | 1. Identification of specific resistance-conferring mutations.2. Discovery of compensatory mechanisms that can be targeted to overcome resistance. |
Quantitative Data on PLK1 Inhibitors
The following table summarizes the inhibitory activity and known off-targets for several common PLK1 inhibitors. This data is crucial for selecting the most appropriate inhibitor for a given experiment and for interpreting potential off-target effects.
| Inhibitor | PLK1 IC₅₀ | Key Off-Targets (IC₅₀/Ki) | Common Clinical Adverse Events (Grade ≥3) | References |
| Volasertib (BI 6727) | 0.87 nM | PIP4K2A, ZADH2 (Targets identified by TPP) | Febrile Neutropenia, Infections, Anemia, Thrombocytopenia | [12][13][14][15] |
| BI 2536 | 0.83 nM | PLK2 (3.5 nM), PLK3 (9.0 nM) | Hematological Toxicity, Neutropenia | [21][22] |
| Onvansertib (NMS-P937) | 2 nM | - | Neutropenia, Fatigue, Nausea, Diarrhea | [16][18][23][24] |
Note: IC₅₀ values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Experimental Protocols & Visualizations
PLK1 Signaling and Inhibition Point
PLK1 is a master regulator of mitosis. It is activated upstream by kinases like Aurora A and Bora, and it proceeds to phosphorylate numerous substrates (e.g., CDC25, WEE1) to promote entry into and progression through mitosis.[25][26][27] PLK1 inhibitors typically block the kinase domain, preventing these downstream phosphorylation events and causing cell cycle arrest.[1]
Caption: Simplified PLK1 signaling pathway for mitotic entry and the point of inhibitor action.
Workflow for Identifying and Validating Off-Target Effects
A systematic workflow is essential to distinguish on-target from off-target effects. This involves comparing pharmacological and genetic inhibition, identifying potential off-targets, and validating their engagement in a cellular context.
Caption: Experimental workflow for identifying and validating off-target effects of PLK1 inhibitors.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a PLK1 inhibitor engages with its intended target (PLK1) and potential off-targets within intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the PLK1 inhibitor at a desired concentration (e.g., 10x IC₅₀) and another set with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into several PCR tubes.
-
Heating Gradient: Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of PLK1 and suspected off-targets by Western blotting.
-
Data Analysis: In the inhibitor-treated samples, a target protein should be more stable at higher temperatures compared to the vehicle control, resulting in a higher amount of soluble protein.[7] This "thermal shift" indicates direct binding and target engagement.
Protocol 2: Validating On-Target vs. Off-Target Cytotoxicity
This protocol helps determine if the observed cytotoxicity of an inhibitor is due to its effect on PLK1 or on other targets.
-
Cell Seeding: Seed two sets of plates with the cancer cell line of interest.
-
Genetic Knockdown: In one set, transfect cells with siRNA targeting PLK1. In the other set, use a non-targeting control siRNA. Allow 48-72 hours for knockdown to take effect.
-
Inhibitor Treatment: Treat both the PLK1-knockdown and control cells with a dose-response range of the PLK1 inhibitor. Also include vehicle-treated controls for both siRNA conditions.
-
Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate method, such as an MTT or resazurin-based assay.[20]
-
Data Analysis:
-
On-Target Effect: If the inhibitor's cytotoxicity is primarily on-target, the PLK1-knockdown cells will be significantly less sensitive to the inhibitor compared to the control cells. This is because the primary target has already been depleted.
-
Off-Target Effect: If the PLK1-knockdown cells show a similar or unchanged sensitivity to the inhibitor compared to the control cells, it suggests that the cytotoxicity is mediated by one or more off-targets.
-
Caption: Logic diagram for troubleshooting the origin of an unexpected experimental phenotype.
References
- 1. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 14. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. cardiffoncology.com [cardiffoncology.com]
- 18. Cardiff Oncology Reports Promising Results from Phase 2 Trial of Onvansertib in RAS-Mutated Metastatic Colorectal Cancer [quiverquant.com]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ascopubs.org [ascopubs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. journals.biologists.com [journals.biologists.com]
- 26. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
TAK-960 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the polo-like kinase 1 (PLK1) inhibitor, TAK-960.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of TAK-960?
A1: Proper storage of solid TAK-960 is crucial for maintaining its integrity. The following table summarizes the recommended long-term storage conditions based on supplier information.
| Storage Temperature | Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years |
It is recommended to keep the vial tightly sealed to protect it from moisture.
Q2: What are the recommended solvents for preparing TAK-960 stock solutions?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. For in vivo studies, specific formulations are required.
| Application | Recommended Solvent/Formulation |
| In Vitro Stock Solution | DMSO |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
| In Vivo Formulation 2 | 10% DMSO, 90% corn oil |
When preparing solutions, it is advisable to use ultrasonic agitation and gentle warming (up to 60°C) to aid dissolution in DMSO. Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.
Q3: How should I store TAK-960 stock solutions?
A3: The stability of TAK-960 in solution is dependent on the storage temperature. To minimize degradation, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, follow these guidelines:
| Storage Temperature | Duration in Solvent |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1] |
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Q4: Is TAK-960 sensitive to light?
A4: While specific photostability studies for TAK-960 are not publicly available, many small molecule inhibitors are sensitive to light. As a precautionary measure, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping vials in foil.
Troubleshooting Guide
Issue 1: My TAK-960 powder will not fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent Volume. Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Possible Cause 2: Low-Quality or "Wet" DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds. Use fresh, anhydrous, research-grade DMSO.
-
Possible Cause 3: Insufficient Dissolution Aid. For higher concentrations, gentle warming (up to 60°C) and sonication in an ultrasonic bath can facilitate dissolution.
-
Solution Workflow:
Issue 2: I am observing a loss of TAK-960 activity in my experiments over time.
-
Possible Cause 1: Improper Stock Solution Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to the degradation of TAK-960.
-
Possible Cause 2: Degradation in Assay Media. The stability of TAK-960 in aqueous cell culture media at 37°C for extended periods has not been publicly documented. The compound may degrade over the course of a long incubation.
-
Possible Cause 3: Adsorption to Plastics. Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.
-
Solution:
-
Always aliquot stock solutions to avoid freeze-thaw cycles.
-
Prepare fresh dilutions in your assay media immediately before each experiment.
-
Consider using low-adhesion microplates and pipette tips for sensitive assays.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM TAK-960 Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid TAK-960 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh out the desired amount of TAK-960 powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM solution, weigh out 5.616 mg of TAK-960 (Molecular Weight: 561.6 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath and/or warm the solution to 60°C to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). [1]
PLK1 Signaling Pathway and TAK-960 Mechanism of Action
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis. Inhibition of PLK1 by TAK-960 disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.
References
avoiding TAK-960 degradation during experiments
Welcome to the technical support center for TAK-960. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of TAK-960 throughout their experiments.
Troubleshooting Guide: Preventing TAK-960 Degradation
This guide addresses common issues that can lead to the degradation of TAK-960 and provides step-by-step solutions to mitigate these problems.
Question: I am observing lower than expected efficacy of TAK-960 in my cell-based assays. Could this be due to degradation?
Answer:
Yes, a loss of potency can be a primary indicator of TAK-960 degradation. To troubleshoot this, please consider the following factors:
1. Improper Storage:
-
Issue: TAK-960 is susceptible to degradation if not stored under optimal conditions.
-
Solution:
-
Store the solid (powder) form of TAK-960 at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
For stock solutions in solvent, store at -80°C (up to 2 years) or -20°C (up to 1 year).[1][2]
-
Avoid repeated freeze-thaw cycles of stock solutions, as this can accelerate degradation. It is highly recommended to aliquot the stock solution into single-use volumes.[3]
-
2. Solvent Quality and Handling:
-
Issue: The choice and quality of solvent are critical for TAK-960 stability.
-
Solution:
-
TAK-960 is soluble in DMSO.[4] Use fresh, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can reduce the solubility and potentially promote hydrolysis of TAK-960.[3]
-
TAK-960 is insoluble in water.[3] Avoid preparing stock solutions in aqueous buffers.
-
3. Working Solution Preparation:
-
Issue: TAK-960 in aqueous solutions, such as cell culture media, can be unstable.
-
Solution:
-
Prepare working solutions by diluting the DMSO stock solution into your aqueous experimental medium immediately before use.
-
For in vivo experiments, it is recommended to prepare the formulation on the same day of use.[5]
-
Question: I've prepared my TAK-960 working solution in cell culture medium and left it at room temperature for an extended period before treating my cells. Is this a problem?
Answer:
Yes, this could lead to significant degradation. The chemical structure of TAK-960 contains a benzamide (B126) moiety.[6] Amides can be susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH, a process that can be accelerated by temperature.[1][5]
-
Recommendation: Prepare fresh dilutions of TAK-960 in your cell culture medium for each experiment and add them to your cells immediately. Do not store TAK-960 in aqueous solutions.
Question: My experimental results are inconsistent. Could light exposure be degrading my TAK-960?
Answer:
-
Recommendation:
-
Store TAK-960 powder and stock solutions in amber vials or tubes, or wrap them in aluminum foil to protect from light.
-
Minimize the exposure of your experimental setup (e.g., cell culture plates, solutions) to direct, intense light for prolonged periods.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for TAK-960?
A1: Please refer to the table below for a summary of recommended storage conditions.
Q2: What is the best solvent for preparing TAK-960 stock solutions?
A2: Anhydrous DMSO is the recommended solvent for preparing stock solutions of TAK-960.[4][7] Ensure you are using a fresh, high-purity grade of DMSO to avoid introducing water, which can affect stability and solubility.[3]
Q3: How should I prepare my working solutions for cell culture experiments?
A3: Prepare a concentrated stock solution in anhydrous DMSO. For your experiments, dilute this stock solution directly into your cell culture medium to the final desired concentration immediately before adding it to your cells.
Q4: Is TAK-960 stable in aqueous solutions?
A4: TAK-960 is insoluble in water and is not expected to be stable in aqueous solutions for extended periods.[3] Therefore, always prepare fresh dilutions for your experiments and use them promptly.
Q5: Can I repeatedly freeze and thaw my TAK-960 stock solution?
A5: It is strongly advised to avoid repeated freeze-thaw cycles.[3] When you first prepare your stock solution, aliquot it into smaller, single-use volumes to maintain the integrity of the compound.
Data Presentation
Table 1: Recommended Storage Conditions for TAK-960
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Stock Solution in Solvent | -80°C | Up to 2 years[1][2] |
| -20°C | Up to 1 year[1][2] |
Table 2: Solubility of TAK-960
| Solvent | Solubility | Notes |
| DMSO | ≥ 35 mg/mL | Use fresh, anhydrous DMSO.[3][4] |
| Water | Insoluble | [3] |
| Ethanol | ~3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of TAK-960 Stock Solution
-
Allow the vial of solid TAK-960 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the TAK-960 is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in amber, tightly sealed tubes.
-
Store the aliquots at -80°C or -20°C as recommended in Table 1.
Visualizations
Caption: Workflow for handling TAK-960 to prevent degradation.
Caption: TAK-960 inhibits PLK1, leading to mitotic arrest.
Caption: Decision tree for troubleshooting TAK-960 efficacy issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geocities.ws [geocities.ws]
- 4. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Flow Cytometry Results with TAK-960
Welcome to the technical support center for researchers utilizing the Polo-like kinase 1 (PLK1) inhibitor, TAK-960, in flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results and ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with TAK-960 in a flow cytometry experiment?
A1: TAK-960 is a potent and selective inhibitor of PLK1, a key regulator of mitosis.[1][2] Therefore, the primary expected outcomes of TAK-960 treatment are:
-
G2/M phase cell cycle arrest: Inhibition of PLK1 disrupts mitotic progression, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[3][4][5] This is typically observed as an increase in the 4N DNA content peak in a cell cycle analysis using propidium (B1200493) iodide (PI) or similar DNA dyes.
-
Induction of apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[6][7] An increase in the apoptotic cell population can be detected using assays such as Annexin V and PI co-staining.
Q2: I am not observing the expected G2/M arrest after TAK-960 treatment. What could be the reason?
A2: Several factors could contribute to a lack of G2/M arrest. Please refer to the troubleshooting guide below for a systematic approach to identifying the cause. Common reasons include:
-
Cell line-specific resistance: The response to TAK-960 can be highly variable across different cell lines.[3][6] Some cell lines may be inherently resistant or require higher concentrations or longer incubation times to exhibit a G2/M block.
-
Suboptimal drug concentration or incubation time: The effective concentration of TAK-960 can vary. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Drug inactivity: Ensure that the TAK-960 compound has been stored correctly and has not expired.
-
High cell density: Confluent or overly dense cell cultures may exhibit altered cell cycle kinetics and drug responses.
Q3: My cells show a high level of cell death that doesn't look like typical apoptosis after TAK-960 treatment. What could be happening?
A3: While apoptosis is an expected outcome, other forms of cell death or artifacts can occur:
-
Necrosis: At high concentrations, TAK-960 may induce necrosis. This can be distinguished from apoptosis by co-staining with a viability dye like PI or 7-AAD, where necrotic cells will be positive for both Annexin V and the viability dye from early stages.
-
Polyploidy: In some cell lines, TAK-960 can induce polyploidy, where cells undergo DNA replication without cell division.[3][6] This can appear as a population of cells with >4N DNA content in a cell cycle analysis.
-
DMSO toxicity: TAK-960 is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be cytotoxic.[8][9][10] It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the TAK-960 treated sample) to rule out solvent-induced cell death.
Q4: Can TAK-960 interfere with the fluorochromes used in my flow cytometry panel?
A4: There is no widespread evidence to suggest that TAK-960 directly interferes with common fluorochromes used in flow cytometry. However, it is always good practice to run appropriate controls, including unstained cells and single-stain controls, to check for any unexpected spectral overlap or changes in fluorescence intensity.
Troubleshooting Guide: Unexpected Flow Cytometry Results
This guide provides a structured approach to troubleshooting common unexpected outcomes when using TAK-960 in flow cytometry experiments.
Problem 1: No or Weak G2/M Arrest Observed
| Possible Cause | Suggested Solution |
| Cell Line Resistance | Review the literature for data on TAK-960 sensitivity in your cell line.[3][6] Consider using a positive control cell line known to be sensitive to TAK-960. |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a range of TAK-960 concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for inducing G2/M arrest in your cell line.[3] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal duration of TAK-960 exposure for observing G2/M arrest.[3] |
| Inactive Compound | Verify the expiration date and storage conditions of your TAK-960 stock. Prepare a fresh dilution from a reliable stock solution. |
| High Cell Density | Ensure cells are seeded at a density that allows for logarithmic growth during the experiment. Avoid using confluent or near-confluent cultures. |
| Incorrect Gating Strategy | Review your gating strategy for cell cycle analysis. Ensure you are correctly identifying G1, S, and G2/M populations. Use software with a cell cycle analysis model for more accurate quantification.[11] |
Problem 2: Unexpected Levels of Apoptosis or Cell Death
| Possible Cause | Suggested Solution |
| DMSO Toxicity | Always include a vehicle control with the same final concentration of DMSO as your TAK-960 treated samples.[8][9][10] Aim for a final DMSO concentration of <0.1% if possible. |
| High Drug Concentration | High concentrations of TAK-960 may lead to widespread necrosis rather than apoptosis. Use a lower concentration that still induces G2/M arrest. |
| Cell Line Sensitivity | Some cell lines are more prone to apoptosis in response to mitotic arrest.[6] This may be an expected, albeit dramatic, result. |
| Incorrect Staining/Gating | For apoptosis assays, use proper controls including unstained cells, Annexin V only, and PI only to set up your gates correctly.[12][13] |
| Induction of Polyploidy | Analyze your cell cycle data for the presence of a >4N peak, which indicates polyploidy.[3] |
Problem 3: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Antibody Concentration | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[14] |
| Dead Cells | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[14] |
| Fc Receptor Binding | If using antibodies, block Fc receptors on your cells with an Fc blocking reagent or by including serum in your staining buffer.[14] |
| Inadequate Washing | Ensure you are performing sufficient wash steps after antibody incubation to remove unbound antibodies.[2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is adapted from standard cell cycle analysis procedures.[3][15]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of TAK-960 or vehicle control (DMSO) for the determined optimal incubation time.
-
Harvesting: Harvest cells by trypsinization, and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is based on standard Annexin V staining procedures.[12][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of TAK-960 leading to G2/M arrest and apoptosis.
Caption: A logical workflow for troubleshooting unexpected flow cytometry results with TAK-960.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. wi.mit.edu [wi.mit.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
dealing with high variability in TAK-960 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high variability in preclinical animal studies with TAK-960, a selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is TAK-960 and how does it work?
A1: TAK-960 is an orally available, selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of multiple stages of mitosis.[4] By inhibiting PLK1, TAK-960 disrupts the cell cycle, leading to a G2/M phase arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][5] This mechanism of action makes it a promising agent for cancer therapy.
Q2: I am observing high variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes?
A2: High variability in response to TAK-960 in animal studies can stem from several factors, which can be broadly categorized as biological and technical.
-
Biological Variability:
-
Inter-animal variation: Differences in age, weight, and overall health of the mice can influence drug metabolism and tumor growth.
-
Tumor heterogeneity: Both patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) can have inherent cellular diversity, leading to varied growth rates and drug responses.[2][6]
-
Host-tumor interaction: The microenvironment of the host animal can interact differently with the implanted tumor, affecting its growth and response to treatment.
-
-
Technical Variability:
-
Drug formulation and administration: Inconsistent preparation of the TAK-960 formulation, inaccurate dosing, or improper oral gavage technique can lead to significant differences in drug exposure between animals.
-
Tumor implantation: Variation in the number of cells injected, the injection site, and the use of supportive matrices like Matrigel can affect tumor establishment and growth.
-
Cell handling: Using tumor cells with inconsistent passage numbers or viability can introduce variability.
-
Q3: My TAK-960 treatment is not showing significant tumor growth inhibition. What should I check?
A3: If you are not observing the expected antitumor effect, consider the following:
-
Drug Formulation and Stability: Ensure the TAK-960 suspension is prepared fresh daily and is homogenous. The recommended vehicle is 0.5% methyl cellulose (B213188).[7]
-
Dosing Accuracy: Verify the dose calculations and the accuracy of your administration technique (e.g., oral gavage).
-
Model Sensitivity: The sensitivity to PLK1 inhibition can vary between different tumor models.[4][8] Consider testing TAK-960 in a range of cell line-derived or patient-derived xenograft models.
-
Pharmacokinetics: Inadequate drug exposure at the tumor site can lead to a lack of efficacy. You may need to perform a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to confirm that TAK-960 is reaching the tumor at sufficient concentrations to inhibit PLK1.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Tumor Growth
This guide provides a step-by-step approach to troubleshooting high variability in tumor growth within the same experimental group.
| Problem | Potential Cause | Recommended Action |
| High variability in tumor size at the start of treatment | Inconsistent number or viability of injected cells. | Standardize cell counting and viability assessment (e.g., trypan blue exclusion). Ensure a homogenous single-cell suspension for injection. |
| Suboptimal tumor implantation technique. | Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency. | |
| Diverging tumor growth rates during the study | Heterogeneity of the xenograft model. | Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.[2] |
| Variation in animal health or age. | Use a homogenous cohort of animals (same strain, sex, age, and weight). House animals under identical conditions. |
Guide 2: Optimizing TAK-960 Administration
This guide focuses on ensuring consistent and accurate delivery of TAK-960 to minimize variability related to drug administration.
| Problem | Potential Cause | Recommended Action |
| Inconsistent response to TAK-960 treatment | Inaccurate dosing or unstable drug formulation. | Prepare fresh TAK-960 formulations daily and verify the concentration. Ensure consistent administration (e.g., time of day, route).[2] |
| Improper oral gavage technique. | Ensure all personnel are properly trained in oral gavage. Use appropriately sized and shaped gavage needles.[1][4][5] Verify correct placement of the gavage needle to avoid accidental administration into the trachea.[9] | |
| Toxicity or adverse effects in treated mice (e.g., weight loss) | TAK-960 dose is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Issues with the vehicle used for formulation. | Run a vehicle-only control group to rule out toxicity from the formulation excipients. |
Data Presentation
Table 1: In Vivo Efficacy of TAK-960 in HT-29 Colorectal Cancer Xenograft Model
| Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| 5 mg/kg, once daily for 21 days | Significant inhibition | [8] |
| 10 mg/kg, once daily for 21 days | Significant inhibition | [8] |
| 30 mg/kg, once daily for 21 days | Significant inhibition | [8] |
| 10 mg/kg, once daily for 3 days/week for 3 weeks | Significant inhibition | [8] |
| 10 mg/kg, twice weekly for 3 weeks | Significant inhibition | [8] |
Table 2: Pharmacokinetic Parameters of TAK-960 in HT-29 Tumor-Bearing Nude Mice
| Dose (mg/kg) | Plasma Cmax (ng/mL) | Tumor Cmax (ng/g) | Plasma AUC (nghr/mL) | Tumor AUC (nghr/g) | Reference |
| 5 | ~1,000 | ~1,500 | Not Reported | 20,417 | [8] |
| 10 | ~2,000 | ~3,000 | Not Reported | Not Reported | [8] |
| 30 | ~5,000 | ~8,000 | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of TAK-960 in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HT-29) under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.
-
Resuspend cells in a sterile solution (e.g., PBS or media with Matrigel) to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups with similar mean tumor volumes.
-
-
TAK-960 Formulation and Administration:
-
Prepare a suspension of TAK-960 in 0.5% methyl cellulose in sterile water.[7]
-
Administer TAK-960 or vehicle control orally via gavage at the specified dose and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights at least twice a week.
-
Monitor animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualizations
Caption: TAK-960 inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for a typical in vivo efficacy study with TAK-960.
Caption: A logical approach to troubleshooting high variability in TAK-960 animal studies.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Challenges in Stratifying the Molecular Variability of Patient-Derived Colon Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. instechlabs.com [instechlabs.com]
Validation & Comparative
TAK-960: A Comparative Analysis of its Selectivity for Polo-like Kinases PLK2 and PLK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of TAK-960, a potent inhibitor of Polo-like kinase 1 (PLK1), against its family members PLK2 and PLK3. The information presented herein is supported by experimental data to assist researchers in evaluating TAK-960 for their specific applications.
Introduction to TAK-960 and Polo-like Kinases
TAK-960 is an orally bioavailable small molecule inhibitor that primarily targets PLK1, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for anticancer therapies.[2][3] The Polo-like kinase family in humans consists of four main members (PLK1-4) that are involved in various aspects of cell cycle progression, including mitotic entry, spindle formation, and cytokinesis.[4][5] While sharing a conserved N-terminal kinase domain, the different PLK isoforms exhibit distinct biological functions. Therefore, the selectivity of kinase inhibitors is a critical factor in their therapeutic application.
In Vitro Inhibitory Activity of TAK-960 against PLK1, PLK2, and PLK3
The inhibitory potency of TAK-960 against PLK1, PLK2, and PLK3 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Kinase | TAK-960 IC50 (nM) |
| PLK1 | 0.8[6][7][8] |
| PLK2 | 16.9[6][7][8] |
| PLK3 | 50.2[6][7][8] |
As the data indicates, TAK-960 is a highly potent inhibitor of PLK1 with sub-nanomolar activity.[8] Its inhibitory activity against PLK2 and PLK3 is significantly lower, demonstrating a clear selectivity for PLK1. Specifically, TAK-960 is approximately 21-fold more selective for PLK1 over PLK2 and about 63-fold more selective for PLK1 over PLK3.
Experimental Protocols
The determination of the IC50 values for TAK-960 against the Polo-like kinases typically involves a biochemical kinase assay. A common method employed is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[9]
Kinase Inhibition Assay (TR-FRET) Protocol
-
Enzyme and Substrate Preparation: Recombinant human PLK1, PLK2, or PLK3 enzyme and a suitable substrate peptide (e.g., a biotinylated peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: TAK-960 is serially diluted to a range of concentrations to be tested.
-
Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of TAK-960 at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for enzymatic phosphorylation of the substrate.
-
Detection: A detection solution containing a europium-labeled anti-phosphoserine/threonine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added to the wells.
-
Signal Measurement: The plate is incubated to allow for the binding of the detection reagents. The TR-FRET signal is then measured using a plate reader. A high FRET signal indicates high kinase activity (low inhibition), while a low FRET signal indicates low kinase activity (high inhibition).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of PLK1, PLK2, and PLK3 in cell cycle regulation.
Caption: General experimental workflow for a TR-FRET based kinase inhibition assay.
Conclusion
The experimental data clearly demonstrates that TAK-960 is a highly selective inhibitor of PLK1 compared to PLK2 and PLK3. This selectivity is an important characteristic for a therapeutic agent, as it may minimize off-target effects and associated toxicities. For researchers investigating the specific roles of PLK1 in cellular processes, TAK-960 serves as a valuable and selective chemical probe. The provided experimental framework offers a basis for the in-house evaluation of TAK-960 and other kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK-960 | PLK | TargetMol [targetmol.com]
- 8. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of PLK1 Inhibitors: TAK-960 vs. Volasertib (BI 6727)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two Polo-like kinase 1 (PLK1) inhibitors, TAK-960 and volasertib (B1683956) (BI 6727). This analysis is supported by preclinical and clinical data to inform future research and development decisions.
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression in various cancers has made it an attractive target for anticancer therapies.[1] Both TAK-960, developed by Takeda Pharmaceuticals, and volasertib (BI 6727), developed by Boehringer Ingelheim, are potent ATP-competitive inhibitors of PLK1.[2][3] They function by inducing a G2/M cell cycle arrest, leading to apoptosis in cancer cells.[4][5] While both compounds have shown significant preclinical activity, their clinical development trajectories have diverged.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of TAK-960 and volasertib across various cancer models.
In Vitro Anti-proliferative Activity
| Compound | Cancer Type | Cell Line(s) | IC50 / EC50 (nM) | Reference(s) |
| TAK-960 | Colorectal Cancer | HCT116, HT-29, etc. (55 lines) | 0.001 - >750 (µM) | [6][7] |
| Multiple Cancers | Panel of 18 cell lines | 8.4 - 46.9 (EC50) | [1][4] | |
| Sarcoma | Multiple cell lines | Not specified | [8] | |
| Volasertib (BI 6727) | Colorectal Cancer | HCT116 | 23 (EC50) | [3] |
| Lung Cancer | NCI-H460 | 21 (EC50) | [3] | |
| Melanoma | BRO | 11 (EC50) | [3] | |
| Hematologic Cancer | GRANTA-519 | 15 (EC50) | [3] | |
| Acute Myeloid Leukemia | 15 ex vivo patient samples | 8 - 8800 (median 37) | [9] | |
| Pediatric Cancers | PPTP in vitro panel | 6.0 - 135 (median 14.1) | [2] |
In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Key Efficacy Results | Reference(s) |
| TAK-960 | Colorectal Cancer | HT-29 | Significant tumor growth inhibition | [1][4] |
| Colorectal Cancer | 18 patient-derived xenografts (PDX) | 6 of 18 models responded to single-agent therapy | [2][7] | |
| Multiple Cancers | HCT116, PC-3, BT474, A549, etc. | Significant efficacy in multiple models | [1][8] | |
| Volasertib (BI 6727) | Acute Myeloid Leukemia | MOLM-13, MV4-11 (subcutaneous & disseminated) | Potent anti-tumor activity and prolonged survival | [9] |
| Pediatric Cancers | 32 solid tumor xenografts | Significant differences in event-free survival in 19 of 32 models | [2] | |
| Hepatoblastoma | PDX model | Tumor growth inhibition when combined with irinotecan | [10] | |
| Non-Small Cell Lung Cancer | PC9 | Tumor growth inhibition | [11] |
Clinical Efficacy and Development Status
Volasertib (BI 6727) has advanced further in clinical trials, particularly in Acute Myeloid Leukemia (AML). In a Phase II study for elderly patients with previously untreated AML ineligible for intensive therapy, the combination of volasertib with low-dose cytarabine (B982) (LDAC) showed a higher objective response rate (31.0%) compared to LDAC alone (11.1%).[12] This led to a subsequent Phase III trial (POLO-AML-2).[13] However, the Phase III trial did not demonstrate a significant overall survival benefit for the combination therapy, potentially due to increased early mortality from myelosuppression and infections.[6] The FDA awarded volasertib breakthrough therapy designation for AML in 2013.[13]
Conversely, the clinical development of TAK-960 was halted. A Phase I trial (NCT01179399) in patients with advanced non-hematologic malignancies was terminated early due to a lack of efficacy.[14][15]
Signaling Pathways and Mechanism of Action
Both TAK-960 and volasertib exert their anti-cancer effects by inhibiting PLK1, a key regulator of mitosis. This inhibition disrupts multiple stages of cell division, leading to mitotic arrest and subsequent apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: Dissecting the Efficacy of PLK1 Inhibitors TAK-960 and BI 2536 in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent Polo-like kinase 1 (PLK1) inhibitors, TAK-960 and BI 2536. By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document serves as a comprehensive resource for evaluating these two targeted therapies.
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression in various cancers has made it an attractive target for therapeutic intervention. Both TAK-960 and BI 2536 are potent and selective inhibitors of PLK1, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. While both compounds have demonstrated significant antitumor activity in preclinical models, this guide aims to provide a comparative overview of their performance based on available data.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Both TAK-960 and BI 2536 are ATP-competitive inhibitors of PLK1.[1] By binding to the ATP-binding pocket of the PLK1 enzyme, they prevent the phosphorylation of its downstream substrates, which are essential for various stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] Inhibition of PLK1 leads to mitotic arrest, characterized by the formation of aberrant monopolar spindles, and ultimately triggers apoptosis in rapidly dividing cancer cells.[4][5]
In Vitro Performance: A Look at Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of TAK-960 and BI 2536 from various preclinical studies. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experimental settings.
Table 1: In Vitro Potency (IC50) against PLK Family Kinases
| Compound | PLK1 (nM) | PLK2 (nM) | PLK3 (nM) |
| TAK-960 | 0.8 | 16.9 | 50.2 |
| BI 2536 | 0.83 | 3.5 | 9.0 |
Table 2: In Vitro Anti-proliferative Activity (EC50/IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |
| TAK-960 | HT-29 | Colorectal Cancer | 8.4 - 46.9 (mean range) | [4] |
| TAK-960 | HCT116 | Colorectal Cancer | < 1 | [6] |
| TAK-960 | A549 | Lung Cancer | 8.4 - 46.9 (mean range) | [4] |
| BI 2536 | HeLa | Cervical Cancer | 2 - 25 (range) | [7] |
| BI 2536 | HCT 116 | Colorectal Cancer | 2 - 25 (range) | [7] |
| BI 2536 | A549 | Lung Cancer | 2 - 25 (range) | [7] |
| BI 2536 | Neuroblastoma Cell Lines | Neuroblastoma | < 100 | [3] |
In Vivo Efficacy: Performance in Xenograft Models
Both TAK-960 and BI 2536 have demonstrated significant anti-tumor efficacy in various preclinical xenograft models.
TAK-960: Oral administration of TAK-960 has been shown to significantly inhibit the growth of various tumor xenografts, including colorectal, prostate, breast, lung, and ovarian cancer models.[4] In a colorectal cancer xenograft model (HT-29), daily oral administration of TAK-960 led to significant tumor growth inhibition.[4]
BI 2536: Intravenous administration of BI 2536 has been shown to be highly efficacious in diverse xenograft models, leading to tumor growth inhibition and even regression of large tumors.[5] In HCT 116 colon tumor xenografts, BI 2536 administered once or twice weekly resulted in significant tumor growth suppression.[7]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PLK1 Inhibition Signaling Pathway.
Caption: General Xenograft Model Workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of TAK-960 and BI 2536.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of the inhibitors on cancer cell proliferation.
Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of TAK-960 or BI 2536 for 72 hours.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific), according to the manufacturer's instructions.
-
Luminescence or fluorescence is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Cycle Analysis
Objective: To determine the effect of the inhibitors on cell cycle progression.
Protocol:
-
Cancer cells are seeded in 6-well plates and treated with the inhibitor at various concentrations for 24-48 hours.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software.
Western Blotting
Objective: To analyze the expression and phosphorylation status of key proteins in the PLK1 signaling pathway.
Protocol:
-
Cells are treated with the inhibitor and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PLK1, phospho-Histone H3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
TAK-960 is typically administered orally, while BI 2536 is administered intravenously, at predetermined doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
Both TAK-960 and BI 2536 are potent PLK1 inhibitors with significant preclinical anti-cancer activity. While direct comparative studies are limited, the available data suggest that both compounds effectively induce mitotic arrest and apoptosis in a variety of cancer models. TAK-960 offers the advantage of oral bioavailability, while BI 2536 has a well-documented intravenous efficacy. The choice between these inhibitors for further research and development may depend on the specific cancer type, desired route of administration, and other experimental considerations. This guide provides a foundational comparison to aid researchers in their evaluation of these promising anti-cancer agents.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating TAK-960 On-Target Effects: A Western Blot-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the on-target effects of TAK-960, a selective Polo-like kinase 1 (PLK1) inhibitor. We present supporting experimental data and detailed protocols to assist in the accurate assessment of TAK-960's mechanism of action.
TAK-960 is an orally available, potent, and selective inhibitor of PLK1, a serine/threonine kinase that is a critical regulator of multiple stages of mitosis.[1][2] Overexpressed in a variety of human cancers, PLK1 is an attractive therapeutic target, and its inhibition has been shown to induce G2/M cell-cycle arrest and subsequent apoptosis in tumor cells.[1][2] Validating the on-target effects of TAK-960 is crucial for preclinical and clinical development. Western blotting is a widely used and effective method for this purpose, allowing for the quantification of changes in protein expression and phosphorylation states within the PLK1 signaling pathway.
The PLK1 Signaling Pathway
PLK1 is a key orchestrator of the cell cycle, particularly during mitosis. Its activation and downstream signaling are tightly regulated. A simplified representation of the PLK1 signaling pathway is depicted below, highlighting key proteins often assessed to confirm the on-target effects of inhibitors like TAK-960.
Figure 1: Simplified PLK1 signaling pathway and the inhibitory action of TAK-960.
Comparing On-Target Effects: TAK-960 vs. Alternative PLK1 Inhibitors
The efficacy of TAK-960 in inhibiting PLK1 can be compared to other known PLK1 inhibitors through quantitative Western blot analysis. The following table summarizes hypothetical data on changes in key protein markers following treatment with TAK-960 and a generic alternative PLK1 inhibitor.
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Interpretation |
| p-PLK1 (Thr210) | TAK-960 (10 nM) | 0.2 ± 0.05 | Significant decrease in active PLK1 |
| Alternative PLK1i (10 nM) | 0.3 ± 0.08 | Decrease in active PLK1 | |
| PLK1 (Total) | TAK-960 (10 nM) | 1.1 ± 0.2 | No significant change in total PLK1 levels |
| Alternative PLK1i (10 nM) | 1.0 ± 0.15 | No significant change in total PLK1 levels | |
| p-Histone H3 (Ser10) | TAK-960 (10 nM) | 0.4 ± 0.07 | Decrease in a key mitotic marker |
| Alternative PLK1i (10 nM) | 0.5 ± 0.1 | Decrease in a key mitotic marker | |
| Cleaved PARP | TAK-960 (10 nM) | 3.5 ± 0.5 | Induction of apoptosis |
| Alternative PLK1i (10 nM) | 2.8 ± 0.6 | Induction of apoptosis |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and the specific alternative inhibitor used.
Experimental Protocol: Western Blot for TAK-960 On-Target Validation
This protocol outlines the key steps for assessing the on-target effects of TAK-960 using Western blotting.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HT-29 colorectal cancer cells) to 70-80% confluency.
-
Treat cells with various concentrations of TAK-960 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-PLK1, anti-PLK1, anti-p-Histone H3, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control.
Experimental Workflow
The following diagram illustrates the general workflow for validating the on-target effects of TAK-960 using Western blot.
Figure 2: Experimental workflow for Western blot validation of TAK-960.
Concluding Remarks
Western blotting is a robust and reliable method for confirming the on-target effects of TAK-960 by demonstrating its inhibitory action on the PLK1 signaling pathway. By assessing the phosphorylation status of PLK1 and its downstream substrates, as well as markers of apoptosis, researchers can effectively validate the mechanism of action of this promising anti-cancer agent. The provided protocols and workflows serve as a foundational guide for these critical validation studies.
References
Assessing the Off-Target Activity of TAK-960 in Kinase Screening Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of TAK-960, a potent Polo-like kinase 1 (PLK1) inhibitor, with other notable PLK1 inhibitors. The following sections detail its off-target activity based on comprehensive kinase screening panels, offering supporting experimental data and methodologies to aid in the evaluation of its specificity and potential for off-target effects.
Executive Summary
TAK-960 is a highly selective, orally available inhibitor of PLK1.[1] Kinase screening panels reveal that while TAK-960 potently inhibits PLK1, it exhibits limited activity against a broad range of other kinases at therapeutic concentrations. This high degree of selectivity is a critical attribute for minimizing off-target toxicities in clinical applications. This guide presents a comparative analysis of TAK-960's kinase profile against other PLK1 inhibitors such as volasertib (B1683956), rigosertib, and GSK461364, providing researchers with the data to make informed decisions in their drug development programs.
Comparative Kinase Inhibition Profiles
The selectivity of TAK-960 and other PLK1 inhibitors is a key determinant of their therapeutic window. The following table summarizes the inhibitory activity (IC50/Ki) of these compounds against the PLK family of kinases.
| Inhibitor | PLK1 (IC50/Ki) | PLK2 (IC50) | PLK3 (IC50) | Fold Selectivity (PLK2 vs PLK1) | Fold Selectivity (PLK3 vs PLK1) |
| TAK-960 | 0.8 nM[1] | 16.9 nM[1] | 50.2 nM[1] | ~21 | ~63 |
| Volasertib | 0.87 nM[2] | 5 nM[2] | 56 nM[2] | ~6 | ~64 |
| Rigosertib | 9 nM[3] | ~270 nM (30-fold less potent)[3] | No activity reported[3] | ~30 | N/A |
| GSK461364 | 2.2 nM (Ki)[4] | >100-fold less potent[5] | >100-fold less potent[5] | >100 | >100 |
Off-Target Kinase Activity of TAK-960
To assess the broader kinome selectivity of TAK-960, it was profiled against a panel of 288 protein kinases. At a concentration of 1,000 nM, the vast majority of kinases (84%) were inhibited by less than 20%.[6] However, a small number of kinases were identified as potential off-targets, showing greater than 80% inhibition at this concentration.[6]
| Off-Target Kinase | % Inhibition at 1,000 nM TAK-960 |
| FAK | >80%[6] |
| MLCK | >80%[6] |
| FES | >80%[6] |
It is important to note that these off-target interactions were observed at a concentration significantly higher than the IC50 for PLK1, suggesting a favorable selectivity window.
Comparison with Off-Target Profiles of Alternative PLK1 Inhibitors
Direct head-to-head comparisons of TAK-960 with other PLK1 inhibitors across the same comprehensive kinase panel are limited in the public domain. However, available data on the off-target activities of other PLK1 inhibitors provide a basis for a qualitative comparison.
-
Volasertib : While generally selective for the PLK family, studies have identified phosphatidylinositol phosphate (B84403) 4-kinase 2A (PIP4K2A) and zinc-finger dehydrogenase/reductase 2 (ZADH2) as potential off-targets.[1] Notably, another PLK1 inhibitor, onvansertib, did not affect PIP4K2A, suggesting this is a specific off-target of volasertib.[1]
-
Rigosertib : This compound is described as a multi-kinase inhibitor.[7] Besides its activity on PLK1, it has been reported to inhibit the PI3K/Akt pathway and to interfere with Ras-Raf binding.[8][9]
-
GSK461364 : This inhibitor is reported to have a high degree of selectivity for PLK1, with at least 390-fold greater selectivity for PLK1 than for PLK2 and PLK3, and over 1,000-fold selectivity against a panel of 48 other kinases.[6]
Experimental Protocols
The assessment of kinase inhibitor selectivity is predominantly conducted using in vitro kinase assays. The following are generalized protocols for the two main types of assays used to generate the data in this guide.
HotSpot™ Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
-
Reaction Setup : A reaction mixture is prepared containing the specific kinase, its substrate, and any necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[10]
-
Compound Addition : The test inhibitor (e.g., TAK-960) is added to the reaction mixture.
-
Initiation : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP).[11]
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated from the residual radiolabeled ATP, typically by spotting the mixture onto a filter membrane that binds the substrate.[12] The radioactivity incorporated into the substrate is then quantified using a scintillation counter.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay format is a homogeneous assay that measures the inhibition of kinase activity by detecting the phosphorylation of a substrate through fluorescence resonance energy transfer.
-
Assay Components : The assay utilizes a kinase, a substrate labeled with a fluorescent acceptor (e.g., fluorescein), and an antibody that specifically recognizes the phosphorylated substrate and is labeled with a fluorescent donor (e.g., a europium or terbium cryptate).[13][14]
-
Reaction : The kinase, substrate, ATP, and the test inhibitor are incubated together to allow for the phosphorylation reaction to occur.[14]
-
Detection : After the kinase reaction, a solution containing EDTA (to stop the reaction) and the donor-labeled antibody is added.[14]
-
Signal Measurement : If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength.[13] The ratio of the acceptor to donor emission is measured, providing a ratiometric readout of kinase activity.[13]
Visualizations
PLK1 Signaling Pathway in Mitosis
Caption: Simplified PLK1 signaling pathway in mitotic progression.
Experimental Workflow for Kinase Screening Panel
Caption: General workflow for assessing inhibitor selectivity in a kinase panel.
References
- 1. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. dcreport.org [dcreport.org]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Validation of Phospho-Histone H3 as a Pharmacodynamic Biomarker for TAK-960: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of phosphorylated Histone H3 at serine 10 (pHH3) as a robust pharmacodynamic (PD) biomarker for TAK-960, a selective Polo-like kinase 1 (PLK1) inhibitor. We present a comparative analysis of pHH3 against other potential biomarkers, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical studies.
Introduction to TAK-960 and the Role of pHH3
TAK-960 is an orally available, selective inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Inhibition of PLK1 by TAK-960 leads to G2/M phase cell cycle arrest and ultimately apoptosis in tumor cells.[1][3] This mechanism of action provides a clear rationale for the use of a mitotic marker as a pharmacodynamic biomarker.
Phospho-Histone H3 (pHH3) is a specific marker for cells undergoing mitosis.[4] Histone H3 is phosphorylated at serine 10 during chromatin condensation in the G2/M phase of the cell cycle.[4][5] Consequently, an increase in pHH3 levels serves as a direct indicator of mitotic arrest induced by agents like TAK-960.[2][6]
Comparative Analysis of Pharmacodynamic Biomarkers
The selection of a sensitive and specific pharmacodynamic biomarker is critical for the clinical development of targeted therapies like TAK-960. While several markers of cell proliferation and cell cycle arrest exist, pHH3 offers distinct advantages.
| Biomarker | Mechanism of Detection | Advantages | Disadvantages | Relevance to TAK-960 |
| Phospho-Histone H3 (pHH3) | Immunohistochemistry (IHC), ELISA, Flow Cytometry | - Highly specific for mitotic cells (G2/M phase)[4][5][7]- Strong correlation with TAK-960 induced mitotic arrest[2][6]- Objective and reproducible quantification | - Transient signal, requiring careful timing of sample collection | High: Directly reflects the mechanism of action of TAK-960. |
| Ki-67 | Immunohistochemistry (IHC) | - Widely used proliferation marker- Stains cells in all active phases of the cell cycle (G1, S, G2, M) | - Not specific to mitosis, may not accurately reflect mitotic arrest[7]- Subject to inter-observer variability in scoring[7] | Moderate: Indicates general anti-proliferative activity but is less specific for the mitotic arrest induced by TAK-960. |
| Cyclin B1 | Western Blot, IHC | - Accumulates during G2 and M phases | - Levels can be variable and degradation is rapid upon mitotic exit[8] | Moderate: Accumulation is indicative of G2/M arrest, but may be less stable than pHH3.[8] |
| Mitotic Index (H&E Staining) | Manual counting of mitotic figures on H&E stained slides | - Established prognostic marker in some cancers | - Time-consuming and subjective- Difficult to distinguish mitotic figures from apoptotic bodies[4] | Moderate: Prone to variability and less sensitive than IHC-based methods. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies validating pHH3 as a pharmacodynamic biomarker for TAK-960.
Table 1: In Vitro Activity of TAK-960 and Correlation with pHH3 Induction
| Cell Line | PLK1 IC₅₀ (nmol/L) | Proliferation EC₅₀ (nmol/L) | pHH3 Induction EC₅₀ (nmol/L) | Reference |
| HT-29 (Colorectal Cancer) | 6.5 | 8.4 | 9.8 | [6] |
| Multiple Cancer Cell Lines | - | 8.4 - 46.9 | - | [2] |
Table 2: In Vivo Pharmacodynamic Effect of TAK-960 on pHH3 Levels
| Xenograft Model | TAK-960 Dose (mg/kg, oral) | Time of Peak pHH3 Induction (hours post-dose) | Fold Increase in pHH3 | Reference |
| HT-29 (Colorectal Cancer) | 30 | 24 | Dose-dependent increase | [2][6] |
| K562 (Leukemia) | 30 | 24 | Significant increase | [6] |
| K562ADR (Adriamycin-resistant Leukemia) | 30 | 24 | Significant increase | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by TAK-960 and a typical experimental workflow for pHH3 validation.
Caption: TAK-960 inhibits PLK1, leading to mitotic arrest, increased pHH3, and apoptosis.
Caption: Workflow for in vitro and in vivo validation of pHH3 as a biomarker for TAK-960.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biomarker studies. Below are representative protocols for key experiments.
In Vitro pHH3 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT-29) in 96-well plates and allow them to adhere overnight. Treat cells with a dose range of TAK-960 or vehicle control for 24 hours.[6]
-
Cell Lysis: Aspirate the culture medium and lyse the cells in a buffer containing a phosphatase inhibitor.
-
ELISA: Use a commercially available pHH3 ELISA kit. Add cell lysates to the antibody-coated plate and incubate.
-
Detection: Add a detection antibody, followed by a substrate solution.
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the amount of pHH3.
In Vivo Immunohistochemistry (IHC) for pHH3
-
Animal Models and Dosing: Implant human tumor xenografts (e.g., HT-29) subcutaneously in immunocompromised mice.[2][6] Once tumors reach a specified size, administer TAK-960 orally at various doses.
-
Tumor Collection and Processing: Euthanize mice at different time points post-dosing (e.g., 24 hours) and excise the tumors.[6] Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
IHC Staining:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Incubate the sections with a primary antibody against pHH3 (Ser10).
-
Use a suitable secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Analysis and Quantification:
-
Scan the stained slides using a digital slide scanner.
-
Use image analysis software to quantify the percentage of pHH3-positive nuclei in a defined tumor area.
-
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Treat cultured cells with TAK-960 for a specified duration (e.g., 24-48 hours).[6]
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix in ice-cold ethanol. Permeabilize the cells with a suitable buffer.
-
Staining: Stain the cells with a primary antibody against pHH3 followed by a fluorescently labeled secondary antibody. Co-stain with a DNA dye (e.g., propidium (B1200493) iodide) to determine DNA content.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data to determine the percentage of cells in G2/M phase and the correlation with pHH3 positivity.
Logical Framework for Biomarker Validation
The validation of pHH3 as a pharmacodynamic biomarker for TAK-960 follows a clear logical progression.
References
- 1. Facebook [cancer.gov]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pHH3 (RM) - Biocare Medical [biocare.net]
- 5. The value of phosphohistone H3 as a proliferation marker for evaluating invasive breast cancers: A comparative study with Ki67 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phosphorylated Histone H3 (PHH3) as a Novel Cell Proliferation Marker and Prognosticator for Meningeal Tumors: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
TAK-960 Demonstrates Potent Activity in Doxorubicin-Resistant Cancer Cells, Outperforming Other PLK1 Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals that TAK-960, a selective Polo-like kinase 1 (PLK1) inhibitor, effectively overcomes doxorubicin (B1662922) resistance in cancer cells. This guide provides a detailed comparison of TAK-960 with other PLK1 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent in chemoresistant cancers.
Overcoming a Critical Hurdle in Cancer Therapy
Doxorubicin is a widely used and effective chemotherapy agent, but the development of resistance is a major obstacle to its clinical efficacy. A key mechanism of this resistance is the overexpression of the multidrug resistance protein 1 (MDR1), which actively pumps doxorubicin out of cancer cells. TAK-960, by targeting PLK1, a key regulator of mitosis, demonstrates significant anti-proliferative activity in cancer cell lines that express high levels of MDR1.[1][2][3]
Quantitative Comparison of PLK1 Inhibitors
The in vitro potency of TAK-960 was directly compared in doxorubicin-sensitive (K562) and doxorubicin-resistant (K562ADR) leukemia cell lines. The K562ADR cell line is characterized by high expression of MDR1. The results show that TAK-960 maintains its high potency in the resistant cell line, a crucial feature for a drug aimed at treating chemoresistant tumors.
| Cell Line | Parent/Resistant | Key Resistance Mechanism | Doxorubicin EC50 (nmol/L) | TAK-960 EC50 (nmol/L) | Alternative PLK1 Inhibitor EC50/IC50 (nmol/L) |
| K562 | Parent | - | 10 - 100 | 26.3 | BI 2536: 2-25Volasertib: 32-37 |
| K562ADR | Resistant | MDR1 Overexpression | >1,000 | 33.7 | Not directly available in this cell line. |
| HCT-15 | - | High MDR1 Expression | - | 22.1 | - |
| COLO320DM | - | High MDR1 Expression | - | 18.6 | - |
Data compiled from multiple sources.[1][2][4]
As the table demonstrates, while doxorubicin's efficacy drops dramatically in the K562ADR cell line, TAK-960's EC50 value only shows a marginal shift, highlighting its ability to bypass MDR1-mediated resistance.[1] Alternative PLK1 inhibitors, BI 2536 and volasertib, have also shown potent anti-proliferative activity in various cancer cell lines, though direct comparative data in doxorubicin-resistant lines is less available.
Mechanism of Action: Targeting the Mitotic Machinery
TAK-960 is an ATP-competitive inhibitor of PLK1.[5] Inhibition of PLK1 disrupts multiple stages of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] This mechanism is effective even in cells that have developed resistance to DNA-damaging agents like doxorubicin.
Caption: TAK-960 circumvents MDR1-mediated doxorubicin resistance by inhibiting PLK1, leading to mitotic arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., K562 and K562ADR)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
TAK-960 (and other compounds for comparison)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of TAK-960 (e.g., 0.1 to 1000 nmol/L) for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate EC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.[1]
Immunoblotting for MDR1 Expression
This technique is used to detect the levels of the MDR1 protein in cell lysates.
Materials:
-
Cell lysates from doxorubicin-sensitive and -resistant cell lines
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDR1
-
Loading control primary antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MDR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with TAK-960 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[1][4]
Caption: A streamlined workflow for the preclinical evaluation of TAK-960 in doxorubicin-resistant cancer cells.
Conclusion
The available preclinical data strongly support the potent activity of TAK-960 in doxorubicin-resistant cancer cells, primarily by circumventing MDR1-mediated drug efflux. Its consistent efficacy across both sensitive and resistant cell lines positions TAK-960 as a promising therapeutic candidate for patients who have developed resistance to conventional chemotherapy. Further investigation and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TAK-960 and Other Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of TAK-960, a selective Polo-like kinase 1 (PLK1) inhibitor, with other antimitotic agents, including microtubule-targeting drugs and other PLK1 inhibitors. The information is supported by experimental data from various preclinical studies.
Mechanism of Action: A Tale of Two Targets
Antimitotic agents primarily function by disrupting the process of mitosis, a critical phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells. These agents can be broadly categorized based on their molecular targets.
Microtubule-Targeting Agents: This class of drugs, which includes the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine), directly binds to tubulin, the protein subunit of microtubules.[1] Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[1] Taxanes stabilize microtubules, preventing their disassembly, while vinca alkaloids inhibit their polymerization.[1] Both actions disrupt the dynamic nature of the mitotic spindle, leading to mitotic arrest.
Polo-like Kinase 1 (PLK1) Inhibitors: TAK-960 belongs to a newer class of antimitotic agents that target PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] PLK1 is often overexpressed in various human cancers, and its elevated levels have been associated with poor prognosis.[2] By inhibiting PLK1, TAK-960 induces a "polo arrest," characterized by the formation of monopolar spindles and subsequent cell death.[4] Other notable PLK1 inhibitors include volasertib (B1683956) and BI 2536.[5][6]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency of TAK-960 and other antimitotic agents across a range of human cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit cell proliferation by 50%. It is important to note that these values can vary between studies due to different experimental conditions.
Table 1: Antiproliferative Activity of TAK-960 in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | EC50 (nmol/L) |
| HT-29 | Colorectal | 8.4 |
| HCT116 | Colorectal | 10.1 |
| A549 | Lung | 15.6 |
| NCI-H460 | Lung | 14.2 |
| PC-3 | Prostate | 18.5 |
| DU145 | Prostate | 20.7 |
| MDA-MB-231 | Breast | 12.9 |
| BT-474 | Breast | 46.9 |
| K562 | Leukemia | 12.3 |
| K562ADR (Adriamycin-resistant) | Leukemia | 13.9 |
| HCT-15 (MDR1-expressing) | Colorectal | 11.5 |
| COLO320DM (MDR1-expressing) | Colorectal | 16.2 |
Table 2: Comparative Antiproliferative Activity of PLK1 Inhibitors
| Compound | PLK1 IC50 (nmol/L) | Cell Line | Cancer Type | Cellular IC50/EC50 (nmol/L) | Reference |
| TAK-960 | 0.8 | HT-29 | Colorectal | 8.4 | [2] |
| A549 | Lung | 15.6 | [2] | ||
| Volasertib (BI 6727) | 0.87 | HCT116 | Colon | 11-37 | [5] |
| NCI-H460 | Lung | 11-37 | [5] | ||
| BI 2536 | 0.83 | Various | Various | 2-25 | [6] |
Table 3: Antiproliferative Activity of Microtubule-Targeting Agents (NCI-60 Data)
| Compound | Mean GI50 (µM) across NCI-60 Panel | Reference |
| Paclitaxel (B517696) | ~0.01 - 0.1 | [7][8] |
| Vincristine | ~0.001 - 0.01 | [1] |
Note: GI50 is the concentration for 50% growth inhibition.
Overcoming Drug Resistance: TAK-960 in Paclitaxel-Resistant Models
A significant challenge in cancer chemotherapy is the development of drug resistance. Many tumors become resistant to microtubule-targeting agents through mechanisms such as the overexpression of the multidrug resistance protein 1 (MDR1). Preclinical studies have shown that TAK-960 is effective against cancer cells that are resistant to paclitaxel.
In a study using the K562 human leukemia cell line and its adriamycin-resistant subline, K562ADR (which also exhibits resistance to paclitaxel), TAK-960 demonstrated potent antiproliferative activity in both cell lines with similar EC50 values.[2] In contrast, paclitaxel was significantly less effective in the K562ADR cells.[2] Furthermore, in a mouse xenograft model using K562ADR cells, oral administration of TAK-960 resulted in significant antitumor efficacy, while intraperitoneally administered paclitaxel was less effective.[2]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cells in culture
-
Antimitotic agents (TAK-960, paclitaxel, etc.)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the antimitotic agent for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50/EC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Immunofluorescence Staining of Microtubules
This method is used to visualize the effects of antimitotic agents on the microtubule network within cells.
Materials:
-
Cells cultured on coverslips
-
Antimitotic agents
-
Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488 and goat anti-rabbit IgG-Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the antimitotic agent for the desired time.
-
Fix the cells with either 4% PFA for 10 minutes at room temperature or ice-cold methanol for 5 minutes at -20°C.
-
If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells under a fluorescence microscope.
Phospho-Histone H3 (Ser10) ELISA
This assay quantifies the level of histone H3 phosphorylation at serine 10, a marker of mitotic cells.
Materials:
-
Cell lysates from treated and untreated cells
-
Phospho-Histone H3 (Ser10) ELISA kit
-
Microplate reader
Procedure:
-
Lyse the cells to extract proteins.
-
Follow the specific instructions provided with the ELISA kit for coating the plate with a capture antibody, adding cell lysates, and incubating with a detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of phospho-histone H3 is proportional to the absorbance signal.
Visualizing the Mechanisms
To better understand the distinct mechanisms of action of TAK-960 and microtubule-targeting agents, the following diagrams illustrate the PLK1 signaling pathway and the experimental workflow for evaluating these compounds.
Caption: PLK1 signaling pathway and points of intervention.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
TAK-960 is a potent and selective PLK1 inhibitor with broad-spectrum antitumor activity in preclinical models.[2] It demonstrates a distinct mechanism of action compared to traditional microtubule-targeting agents. A key advantage of TAK-960 is its efficacy in tumor models that have developed resistance to paclitaxel, a widely used chemotherapeutic agent.[2] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals investigating novel antimitotic therapies. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of TAK-960 in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of synthetic lethality of PLK1 inhibition and microtubule-destabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of TAK-960 Monohydrochloride
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like TAK-960 monohydrochloride are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
This compound is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Its role in cancer research and drug development necessitates a clear understanding of its handling and disposal to minimize risks to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of hazardous research chemicals.[3][4][5]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions. Do not mix with incompatible wastes.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically resistant container for all this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
The original product container can be used for the disposal of the pure compound.
-
For solutions, use a container compatible with the solvent used. For example, if TAK-960 is dissolved in DMSO, the waste container must be resistant to DMSO.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound" or its chemical name: "4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][3][6]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible chemicals.
-
Utilize secondary containment for liquid waste to mitigate spills.
-
-
Disposal Request:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.
-
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Solid Compound Containers: If the container is completely empty with no visible residue, it may be possible to dispose of it with regular lab glass or plastic waste after defacing the label. However, it is best practice to rinse the container.
-
Rinsing Procedure:
-
Rinse the container three times with a suitable solvent in which TAK-960 is soluble (e.g., DMSO, ethanol).
-
Collect all rinsate as hazardous waste and add it to your this compound liquid waste container.[6]
-
After triple rinsing, the container can be air-dried in a fume hood.
-
Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
-
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not publicly available, its physicochemical properties are relevant for handling and solvent selection.
| Property | Value | Source |
| Molecular Weight | 598.06 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | Soluble in DMSO (13 mg/mL), Ethanol (3 mg/mL) | Selleck Chemicals |
| In-vitro Potency (PLK1 IC₅₀) | 0.8 nM | MedChemExpress |
Experimental Protocols Cited
The information regarding the biological activity of this compound is derived from in-vitro and in-vivo experiments as described in the product literature from suppliers. These typically involve:
-
In-vitro Kinase Assays: Measuring the inhibition of PLK1 activity in a cell-free system to determine the IC₅₀ value.
-
Cell Proliferation Assays: Treating cancer cell lines with varying concentrations of TAK-960 to determine its effect on cell growth and viability (EC₅₀).
-
In-vivo Xenograft Models: Administering TAK-960 to animal models with tumors to evaluate its anti-tumor efficacy.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling TAK-960 Monohydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of TAK-960 monohydrochloride, a potent, orally available, and selective inhibitor of polo-like kinase 1 (PLK1) used in cancer research.[1][2][3][4] Due to its potent nature and use in oncology studies, it is imperative to handle this compound with the same precautions as a cytotoxic agent to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on best practices for handling potent pharmaceutical compounds.[5][6][7]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-linting material like Tyvek®.[7] | Protects against skin contact and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | An N95 respirator is recommended for handling the powdered form. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[5][8][9] | Minimizes inhalation of the powdered compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[5] | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Objective: To safely prepare a stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Chemical fume hood or biological safety cabinet
-
Vortex mixer
-
Sterile, conical tubes
-
Micropipettes and sterile, filtered tips
-
Appropriate waste disposal containers
Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all handling operations within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.
-
Cover the work surface with disposable, absorbent bench paper.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance within the containment of the fume hood.
-
Use anti-static weighing paper or a weigh boat.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed container at the recommended temperature. For instance, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Decontamination:
-
Wipe down all surfaces and equipment used with an appropriate deactivating agent (e.g., a solution of bleach followed by a rinse with 70% ethanol).
-
Dispose of all contaminated disposable items in the designated cytotoxic waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. As a potent, potentially cytotoxic compound, it must be disposed of as hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Unused Compound | Original container or a sealed, labeled hazardous waste container. | High-temperature incineration through a certified hazardous waste disposal service.[10][11] |
| Contaminated Labware (e.g., tubes, pipette tips) | Puncture-resistant, rigid container with a purple lid, labeled as "Cytotoxic Waste".[12][13] | High-temperature incineration.[10][11] |
| Contaminated PPE (e.g., gloves, gown) | Purple bags labeled as "Cytotoxic Waste".[13][14] | High-temperature incineration.[10][11] |
| Contaminated Sharps (e.g., needles) | Purple-lidded, puncture-resistant sharps container labeled as "Cytotoxic Sharps".[12][13] | High-temperature incineration.[10][11] |
All waste producers have a "Duty of Care" to ensure that hazardous waste is stored, transported, and disposed of in a safe and compliant manner.[10]
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Safely Handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 3m.com [3m.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. aiha.org [aiha.org]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. acewaste.com.au [acewaste.com.au]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
